Product packaging for Flambalactone(Cat. No.:)

Flambalactone

Cat. No.: B3026310
M. Wt: 509.3 g/mol
InChI Key: SEQMHPZSTDGUFI-PYKLTZRRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flambalactone is a degradation product formed by methanolysis of the antibiotic flambamycin.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26Cl2O10 B3026310 Flambalactone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,6S)-4-hydroxy-6-[(2R,3S,4S)-4-hydroxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2O10/c1-7-14(20(29-4)16(23)17(27)15(7)22)21(28)33-19-9(3)31-13(6-11(19)25)32-18-8(2)30-12(26)5-10(18)24/h8-11,13,18-19,24-25,27H,5-6H2,1-4H3/t8-,9-,10+,11-,13+,18-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQMHPZSTDGUFI-PYKLTZRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(=O)CC2O)C)O)OC(=O)C3=C(C(=C(C(=C3OC)Cl)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC(=O)C[C@@H]2O)C)O)OC(=O)C3=C(C(=C(C(=C3OC)Cl)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Flambalactone: A Technical Guide to its Discovery, Origin, and Chemical Nature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flambalactone, a dichlorinated δ-lactone, is not a naturally occurring product but rather a chemical derivative formed from the methanolysis of the orthosomycin antibiotic, flambamycin. This guide provides a comprehensive overview of the discovery, origin, and chemical properties of this compound. It details the experimental protocols for its formation and characterization, presents available quantitative data, and discusses the biosynthetic origins of its parent compound, flambamycin, which is produced by the bacterium Streptomyces hygroscopicus. Due to its status as a degradation product, there is a notable absence of studies on the biological activity and associated signaling pathways of this compound itself. This document collates the foundational chemical knowledge of this compound, primarily derived from the initial research conducted in the 1970s.

Discovery and Origin

Initial Discovery

This compound was first reported in 1974 by W.D. Ollis, C. Smith, and D.E. Wright as a product of the mild acidic methanolysis of flambamycin[1]. Flambamycin is a complex oligosaccharide antibiotic belonging to the orthosomycin class, which is produced by the soil bacterium Streptomyces hygroscopicus.[2] The discovery of this compound was a key step in the structural elucidation of its parent antibiotic, flambamycin.

The Parent Compound: Flambamycin

Flambamycin is a member of the orthosomycin family of antibiotics, which are characterized by a unique spirocyclic ortho-δ-lactone linkage between carbohydrate moieties.[3][4] These antibiotics, including the well-known everninomicin and avilamycin, are known for their potent antimicrobial activity, which stems from their ability to inhibit bacterial protein synthesis by binding to a unique site on the large ribosomal subunit.[5] Flambamycin's structure consists of a heptasaccharide chain attached to a dichloroisoeverninic acid aglycone.

Chemical Properties of this compound

This compound is a δ-lactone derivative of a disaccharide, esterified with a dichlorinated aromatic acid. Its chemical structure and properties have been determined through spectroscopic methods.

Quantitative Data

The available physicochemical and spectroscopic data for this compound are summarized in the tables below. It is important to note that a complete dataset, particularly for ¹³C NMR and mass spectrometry, is not available in the published literature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₆Cl₂O₁₀
Molecular Weight509.3 g/mol
Melting Point217 °C

Table 2: Spectroscopic Data for this compound

Spectroscopic MethodKey DataReference
Infrared (IR)νC=O (lactone): 1740 cm⁻¹ (in CHCl₃)
¹H Nuclear Magnetic Resonance (NMR)See Table 3 for detailed assignments
¹³C Nuclear Magnetic Resonance (NMR)Data not available in the literature
Mass Spectrometry (MS)Data not available in the literature

Table 3: Partial ¹H NMR Data for the δ-Lactone Ring of this compound

Data reported in the original 1974 publication.

ProtonChemical Shift (τ, in CDCl₃)Coupling Constants (J, in Hz)
HA7.02JAB = 17
JAC = 6
HB7.6JBC = 3
HC6.0 - 6.5
HD6.47JCD = 8
HE5.74JDE = 6
Me8.61JE,Me = 6

Experimental Protocols

Formation of this compound via Methanolysis of Flambamycin

The following protocol is based on the original method described by Ollis, Smith, and Wright in 1974.

Workflow for the Formation of this compound

G flambamycin Flambamycin methanolysis Mild Acidic Methanolysis (0.5% w/v HCl in Methanol, 90 min, room temp) flambamycin->methanolysis neutralization Neutralization (Calcium Carbonate) methanolysis->neutralization filtration Filtration neutralization->filtration concentration Concentration filtration->concentration extraction Liquid-Liquid Extraction (Ether and Water) concentration->extraction ether_fraction Ether Extract (Fraction A) extraction->ether_fraction aqueous_fraction Aqueous Methanolic Fraction (B) extraction->aqueous_fraction separation Thin Layer Chromatography (Silica, CHCl₃:MeOH 9:1) ether_fraction->separation This compound This compound separation->this compound

Caption: Workflow for the formation and isolation of this compound.

Methodology:

  • Methanolysis: Flambamycin is subjected to mild acidic methanolysis using a solution of 0.5% (w/v) hydrogen chloride in methanol. The reaction is carried out at room temperature for 90 minutes.

  • Neutralization: The reaction mixture is neutralized by the addition of calcium carbonate.

  • Filtration and Concentration: The mixture is filtered to remove the solid calcium carbonate, and the filtrate is concentrated under reduced pressure.

  • Extraction: Water is added to the concentrated residue, followed by extraction with diethyl ether. This separates the products into an ether-extractable fraction (Fraction A) and an aqueous methanolic soluble fraction (Fraction B).

  • Isolation: The ether-extractable fraction (Fraction A) is concentrated, and the components are separated by thin-layer chromatography (TLC) on silica gel using a mobile phase of chloroform:methanol (9:1). This compound is one of the components isolated from this fraction.

Spectroscopic Characterization

Detailed experimental conditions for the spectroscopic analyses were not provided in the original literature. However, standard protocols for obtaining IR and ¹H NMR spectra would have been employed.

  • Infrared (IR) Spectroscopy: A solution of this compound in chloroform (CHCl₃) would be analyzed to obtain the transmission spectrum, with the carbonyl stretch of the δ-lactone being a key diagnostic peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of this compound in deuterated chloroform (CDCl₃) would be used for ¹H NMR analysis. The chemical shifts (τ) and coupling constants (J) would be determined to elucidate the structure and stereochemistry of the molecule.

Biosynthesis of the Parent Compound, Flambamycin

As this compound is a degradation product, its origin lies in the biosynthesis of flambamycin by Streptomyces hygroscopicus. Flambamycin is an orthosomycin antibiotic, and its biosynthesis involves a complex pathway to assemble the various sugar units and the dichloroisoeverninic acid moiety.

The biosynthesis of the dichloroisoeverninic acid (DCIE) portion involves an iterative polyketide synthase (iPKS) and subsequent tailoring enzymes, including a halogenase. The complex oligosaccharide core is assembled by a series of glycosyltransferases. A key feature of orthosomycin biosynthesis is the formation of the characteristic orthoester linkage, which is catalyzed by non-heme iron, α-ketoglutarate-dependent oxygenases.

Generalized Biosynthetic Pathway for Orthosomycin Antibiotics

G cluster_sugar Sugar Synthesis cluster_pks Aglycone Synthesis sugar_precursors Sugar Precursors (e.g., NDP-sugars) oligosaccharide Oligosaccharide Chain sugar_precursors->oligosaccharide Glycosyltransferases attachment Acyltransferase oligosaccharide->attachment pks_precursors Polyketide Precursors (e.g., Acetyl-CoA, Malonyl-CoA) orsellinic_acid Orsellinic Acid pks_precursors->orsellinic_acid Orsellinate Synthase (iPKS) dcie Dichloroisoeverninic Acid (DCIE) orsellinic_acid->dcie Halogenase, Methyltransferase dcie->attachment cyclization Oxygenases attachment->cyclization Pre-flambamycin flambamycin Flambamycin cyclization->flambamycin Orthoester formation

Caption: Generalized biosynthetic pathway for orthosomycin antibiotics like flambamycin.

Biological Activity and Signaling Pathways

There is currently no available data in the scientific literature regarding the biological activity of this compound. As a degradation product of an antibiotic, it has not been the focus of biological studies. The potent antimicrobial activity is attributed to the parent molecule, flambamycin, which inhibits bacterial protein synthesis. It is plausible that the structural degradation to form this compound results in a loss of this specific biological function. Consequently, no signaling pathways associated with this compound have been described.

Conclusion

This compound is a chemically defined degradation product of the antibiotic flambamycin. Its discovery was instrumental in the structural elucidation of its parent compound. While its chemical properties are partially characterized, there remains a significant gap in the comprehensive spectroscopic data and a complete absence of information on its biological activity. The true biological significance lies with the parent orthosomycin, flambamycin, produced by Streptomyces hygroscopicus. This guide serves as a repository of the known chemical information on this compound for the scientific community. Further research would be required to fully characterize this molecule and to determine if it possesses any hitherto unknown biological properties.

References

Flambalactone: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flambalactone is a chlorinated organic compound classified as a lactone. It is most notably recognized as a degradation product resulting from the methanolysis of the antibiotic flambamycin.[1] This technical guide provides a detailed overview of the chemical structure and known properties of this compound, consolidating available data for researchers and professionals in the field of drug development and natural product chemistry. While extensive biological activity and detailed physicochemical data for this compound are not widely published, this document serves as a foundational resource, summarizing its molecular characteristics and its origin from flambamycin.

Chemical Structure and Nomenclature

This compound is a complex molecule featuring a dichlorinated aromatic ring linked to a disaccharide-like moiety, which includes a lactone ring.

  • Formal Name: 2,6-dideoxy-4-O-[2,6-dideoxy-4-O-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)-β-D-arabino-hexopyranosyl]-D-ribo-hexonic acid, δ-lactone[1]

  • CAS Number: 55729-17-4[1]

  • Molecular Formula: C₂₁H₂₆Cl₂O₁₀[1]

  • SMILES: CC1=C(C(O[C@H]2--INVALID-LINK--C--INVALID-LINK--OC(C[C@@H]3O)=O">C@HO[C@@H]2C)=O)C(OC)=C(Cl)C(O)=C1Cl[1]

  • InChI Key: SEQMHPZSTDGUFI-PYKLTZRRSA-N

Physicochemical Properties

PropertyValueSource
Molecular Weight 509.3 g/mol
Physical Form Solid
Solubility Soluble in DMF, DMSO, Ethanol, Methanol
Purity ≥95% (commercially available standard)

A Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance. No specific toxicological data is available.

Spectroscopic Data

Comprehensive spectroscopic data sets (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely reported in public databases. Researchers requiring this information would likely need to perform their own analyses on a purified sample.

Synthesis and Isolation

Formation from Flambamycin

This compound is not typically synthesized de novo but is obtained through the degradation of the antibiotic flambamycin. The primary method for its preparation is the mild acidic methanolysis of flambamycin.

Experimental Protocol: Methanolysis of Flambamycin

The seminal work by Ollis, Smith, and Wright in 1974 describes the formation of this compound. While the full detailed experimental parameters from the original publication are not publicly available online, the process can be generally described as the treatment of flambamycin with methanol under mild acidic conditions. This reaction cleaves the parent antibiotic, yielding several smaller molecules, including this compound.

The following diagram illustrates the general workflow for the generation of this compound from its parent compound.

G Workflow for this compound Formation Flambamycin Flambamycin Methanolysis Mild Acidic Methanolysis Flambamycin->Methanolysis Crude_Products Crude Product Mixture Methanolysis->Crude_Products Purification Chromatographic Purification Crude_Products->Purification This compound This compound Purification->this compound Other_Products Other Degradation Products Purification->Other_Products

Caption: General workflow for the formation and isolation of this compound.

Biological Activity and Applications

There is a significant lack of data regarding the specific biological activity of this compound itself. Its primary documented application is as a chemical standard for analytical purposes. Specifically, it has been used as a standard for the quantification of residues of the avilamycin antibiotic complex, which is used in animal health.

Due to the absence of studies on its mechanism of action, no signaling pathway diagrams can be provided. The scientific literature to date has focused on its chemical characterization as a degradation product rather than its potential pharmacological effects.

Summary and Future Directions

This compound is a well-defined chemical entity derived from the antibiotic flambamycin. Its chemical structure is known, but a comprehensive profile of its physicochemical properties and biological activities is currently lacking in the public domain. This presents an opportunity for further research. Future studies could focus on:

  • Full Spectroscopic Characterization: Detailed NMR, IR, and mass spectrometry studies to provide a complete spectroscopic fingerprint.

  • Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, pKa, and other key physical constants.

  • Biological Screening: A broad-based biological screening to investigate potential antimicrobial, cytotoxic, or other pharmacological activities.

  • Total Synthesis: Development of a total synthesis route for this compound to enable the production of larger quantities for further study, independent of the availability of flambamycin.

This technical guide provides a summary of the current knowledge on this compound. It is intended to be a starting point for researchers who may be interested in exploring this molecule further.

References

Flambalactone and Flambamycin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the relationship between the antibiotic flambamycin and its degradation product, flambalactone. Flambamycin, a complex oligosaccharide antibiotic, undergoes degradation to form this compound under specific conditions. This guide synthesizes the available information on their chemical relationship, biological activities, and the experimental methodologies for their study. Due to the limited availability of specific quantitative data in publicly accessible literature, this paper also presents general mechanisms and data for related classes of compounds to provide a broader context for researchers.

Introduction

Flambamycin is an antibiotic belonging to the orthosomycin class of complex oligosaccharides.[1] These antibiotics are known for their activity against Gram-positive bacteria.[1] A key characteristic of flambamycin is its susceptibility to degradation, particularly through hydrolysis, which leads to the formation of several smaller molecules. One such degradation product is this compound.[2] Understanding the chemical relationship and the respective biological activities of flambamycin and this compound is crucial for the handling, formulation, and potential derivatization of this antibiotic.

Chemical Relationship: From Flambamycin to this compound

This compound is a degradation product formed from the methanolysis of the parent antibiotic, flambamycin. This transformation involves the cleavage of glycosidic bonds within the complex oligosaccharide structure of flambamycin.

Mechanism of Formation

The formation of this compound from flambamycin occurs via acid-catalyzed hydrolysis or methanolysis. The acidic conditions facilitate the cleavage of the glycosidic linkages in the flambamycin molecule. In the presence of methanol, methanolysis occurs, leading to the formation of methyl glycosides of the constituent sugars and the lactonization of a sugar acid moiety to form this compound.

The logical workflow for the generation of this compound from flambamycin can be visualized as follows:

G Flambamycin Flambamycin Hydrolysis Hydrolysis / Methanolysis Flambamycin->Hydrolysis Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Hydrolysis Methanol Methanol Methanol->Hydrolysis This compound This compound Hydrolysis->this compound Other_Degradation_Products Other Degradation Products Hydrolysis->Other_Degradation_Products

Figure 1: Formation of this compound from Flambamycin.

Quantitative Data

Table 1: Antibacterial Activity of Selected Flavonoids and Chalcones against S. aureus

Compound ClassExample CompoundMIC (µg/mL)Reference
ChalconesSynthetic Chalcone 131.25[3][4]
FlavanonesSynthetic Flavanone 162.5
FlavonesSynthetic Flavone 1125

Table 2: General Antibacterial Spectrum of Orthosomycin Antibiotics

Antibiotic ClassGeneral Spectrum of Activity
OrthosomycinsPrimarily active against Gram-positive bacteria, including some resistant strains.

Experimental Protocols

Detailed experimental protocols for the specific conversion of flambamycin to this compound are not available. However, a general protocol for the acid-catalyzed methanolysis of oligosaccharides can be adapted for this purpose.

General Protocol for Acid-Catalyzed Methanolysis of an Oligosaccharide Antibiotic

Objective: To hydrolyze an oligosaccharide antibiotic to its constituent monosaccharides and their derivatives, including lactones.

Materials:

  • Oligosaccharide antibiotic (e.g., Flambamycin)

  • Anhydrous Methanol (CH₃OH)

  • Acetyl Chloride (CH₃COCl) or concentrated Hydrochloric Acid (HCl)

  • Pyridine

  • Acetic Anhydride

  • Nitrogen gas supply

  • Reaction vials with screw caps

  • Heating block or water bath

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Preparation of Methanolic HCl: Slowly add acetyl chloride to anhydrous methanol in a flask cooled in an ice bath. A common concentration is 1 M methanolic HCl.

  • Reaction Setup: Place a known quantity of the oligosaccharide antibiotic into a reaction vial.

  • Methanolysis: Add the prepared methanolic HCl to the vial.

  • Incubation: Seal the vial tightly and heat at a controlled temperature (e.g., 80-100°C) for a specified duration (e.g., 4-24 hours). The optimal time and temperature would need to be determined empirically for flambamycin.

  • Neutralization: After cooling, neutralize the reaction mixture by adding pyridine.

  • Evaporation: Remove the solvent under a stream of nitrogen or using a rotary evaporator.

  • Re-N-acetylation (if necessary): If amino sugars are present, add methanol, pyridine, and acetic anhydride and incubate at room temperature.

  • Work-up: Evaporate the reagents. The resulting residue contains the products of methanolysis, including this compound.

  • Analysis: The products can be separated and identified using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization (e.g., trimethylsilylation).

The experimental workflow for this generalized protocol is depicted below:

G cluster_reaction Methanolysis cluster_workup Work-up & Analysis Oligosaccharide Oligosaccharide Add_Reagents Add_Reagents Oligosaccharide->Add_Reagents Add Methanolic HCl Heat Heat Add_Reagents->Heat Incubate Neutralize Neutralize Heat->Neutralize Cool & Neutralize Evaporate Evaporate Neutralize->Evaporate Evaporate Solvent Derivatize Derivatize Evaporate->Derivatize Derivatize (optional) Analyze Analyze Derivatize->Analyze Analyze (HPLC, GC-MS) G This compound This compound IKK IKK This compound->IKK Inhibition (?) Cell_Membrane Cell Membrane IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Leads to activation IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes Activates Transcription

References

An In-depth Technical Guide on the Biological Activity of Flambalactone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals no specific data or studies pertaining to a compound named "Flambalactone." Extensive searches across multiple scientific databases and research articles did not yield any information on the biological activities, mechanisms of action, quantitative bioactivity, or experimental protocols associated with this name.

The initial search strategy aimed to gather comprehensive information on this compound's anti-inflammatory, anticancer, and neuroprotective effects, as well as its impact on various signaling pathways. However, the lack of any specific mention of "this compound" in the scientific literature prevents the creation of the requested in-depth technical guide.

It is possible that "this compound" may be a novel or very recently discovered compound for which research has not yet been published, a proprietary name not yet in the public domain, or a potential misspelling of another compound. For instance, the search results did contain information on related classes of compounds such as flavanones and a specific compound named glabralactone . These compounds do exhibit a range of biological activities.

Flavanones , a subclass of flavonoids, are known for their diverse pharmacological properties, including:

  • Anticancer effects: Studies have shown that certain flavanones can induce apoptosis and inhibit the proliferation of various cancer cell lines.[1][2][3][4]

  • Anti-inflammatory properties: Flavanones have been demonstrated to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and reduce the production of pro-inflammatory mediators.[5]

  • Neuroprotective potential: Research suggests that flavanones may protect neurons from damage, suppress neuroinflammation, and potentially improve cognitive function.

Glabralactone , a coumarin compound isolated from Angelica sinensis, has been specifically studied for its:

  • Anti-inflammatory activity: It has been shown to inhibit nitric oxide production and suppress the NF-κB and TRIF-dependent IRF-3 signaling pathways in macrophages.

Without any specific data for "this compound," it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of its specific signaling pathways.

Researchers, scientists, and drug development professionals interested in the biological activities of compounds with similar names or structures are encouraged to review the literature on flavanones and glabralactone for potential insights. Should "this compound" be a different compound, further clarification on its structure or origin would be necessary to conduct a meaningful scientific review.

References

Flambalactone: A Technical Review of its Origin, Chemistry, and Analytical Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flambalactone is a recognized degradation product and metabolite of the orthosomycin antibiotics flambamycin and avilamycin, respectively. This technical guide provides a comprehensive review of the current scientific literature on this compound, focusing on its chemical properties, origins, and primary application as an analytical marker. Due to a notable absence of research into its biological activity, this document will primarily serve as a reference for its chemical and analytical characteristics, while also highlighting the significant gaps in the understanding of its potential pharmacological effects.

Introduction

This compound (CAS Number: 55729-17-4) is a δ-lactone that is not synthesized as a primary bioactive compound but rather results from the chemical degradation or metabolic processing of larger, more complex antibiotics.[1] Its principal relevance in the scientific community is as a stable marker residue for the quantification of avilamycin, a veterinary antibiotic used in animal feed.[2] This guide will synthesize the available data on this compound, presenting its chemical identity, methods of formation, and its role in food safety and analysis.

Chemical Properties and Data

The chemical and physical properties of this compound are summarized in the table below, compiled from available chemical databases.

PropertyValueReference
CAS Number 55729-17-4[1]
Molecular Formula C₂₁H₂₆Cl₂O₁₀[1]
Molecular Weight 509.33 g/mol [2]
IUPAC Name [(2R,3S,4R,6S)-4-hydroxy-6-[(2R,3S,4S)-4-hydroxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate
Formal Name 2,6-dideoxy-4-O-[2,6-dideoxy-4-O-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)-β-D-arabino-hexopyranosyl]-D-ribo-hexonic acid, δ-lactone
Appearance Solid Powder
Solubility Soluble in DMF, DMSO, Ethanol, Methanol
InChI Key SEQMHPZSTDGUFI-PYKLTZRRSA-N

Origin and Formation of this compound

This compound is not known to be a naturally occurring compound in isolation. Its presence is linked to the decomposition of two major orthosomycin antibiotics:

  • From Flambamycin: this compound was first identified as a degradation product formed during the methanolysis of the antibiotic flambamycin. This process involves the chemical breakdown of the parent antibiotic under specific laboratory conditions.

  • From Avilamycin: In a biological context, this compound is a known metabolite of avilamycin, an antibiotic used in veterinary medicine to promote growth and prevent certain enteric diseases in livestock. It is also considered that this compound can be an artifact formed during the extraction and analysis of its precursor, flambic acid, from biological matrices.

The formation of this compound from these parent compounds is a key aspect of its identity and relevance.

Flambalactone_Origin cluster_antibiotics Parent Antibiotics cluster_degradation Degradation/Metabolism cluster_product Resulting Compound Flambamycin Flambamycin Process Methanolysis or Metabolism Flambamycin->Process Degradation Avilamycin Avilamycin Avilamycin->Process Metabolism This compound This compound Process->this compound

Origin of this compound from Parent Antibiotics.

Experimental Protocols

Formation of this compound from Flambamycin

The seminal work by Ollis, Smith, and Wright in 1974 described the formation of this compound, along with other degradation products, through the methanolysis of flambamycin. While the detailed experimental parameters from the original communication are not extensively elaborated in publicly available abstracts, the process generally involves the treatment of flambamycin with methanol, leading to the cleavage of glycosidic bonds and the formation of the more stable lactone structure of this compound.

Analytical Detection of this compound Residues

The primary application of this compound is as an analytical marker for avilamycin residues in animal tissues. Modern analytical methods typically involve the hydrolysis of all avilamycin-related residues in a sample to a common marker, which can be this compound or, more commonly, dichloroisoeverninic acid (DIA). A general workflow for the detection of these residues is as follows:

  • Extraction: The tissue sample (e.g., muscle, liver, fat) is homogenized and extracted with an organic solvent such as acetone.

  • Hydrolysis: The extract is subjected to alkaline hydrolysis (e.g., using sodium hydroxide) to convert avilamycin and its metabolites to the marker residue.

  • Purification: The hydrolysate is acidified and partitioned into an organic solvent like ethyl acetate. Further cleanup may be performed using solid-phase extraction (SPE).

  • Analysis: The purified extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the marker residue.

This methodology allows for the sensitive and reliable determination of total avilamycin residues in food products.

Analytical_Workflow Start Animal Tissue Sample Extraction Homogenization and Solvent Extraction Start->Extraction Hydrolysis Alkaline Hydrolysis Extraction->Hydrolysis Purification Acidification, Liquid-Liquid Extraction, and SPE Cleanup Hydrolysis->Purification Analysis LC-MS/MS Analysis Purification->Analysis Result Quantification of Avilamycin Residues Analysis->Result

General workflow for the analysis of avilamycin residues.

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough review of the scientific literature reveals a significant lack of research into the biological activity of isolated this compound. The vast majority of studies focus on the parent compounds, flambamycin and avilamycin, which are known to act as antibiotics by inhibiting bacterial protein synthesis. There is no readily available data to suggest that this compound itself possesses any significant antimicrobial, anti-inflammatory, or other pharmacological properties.

Consequently, there are no described signaling pathways associated with this compound. Research in this area has not been a priority, likely due to its status as a degradation product and analytical marker rather than a compound with therapeutic potential. For researchers interested in the biological effects of related compounds, the literature on orthosomycin antibiotics would be the most relevant starting point.

Conclusion

This compound is a chemically defined entity with a clear origin from the antibiotics flambamycin and avilamycin. Its primary role in the scientific and regulatory landscape is as a marker for the analytical determination of avilamycin residues in food-producing animals. While the chemical properties and methods for its detection are established, there is a notable void in the literature concerning its biological activity, mechanism of action, and interaction with cellular signaling pathways. This presents a potential, albeit unexplored, area of research for those interested in the bioactivity of antibiotic metabolites. For drug development professionals, this compound currently holds significance not as a therapeutic agent, but as a crucial component in the safety and regulatory assessment of the veterinary drug avilamycin.

References

Synthesis of Flambalactone from Flambamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flambalactone, a significant degradation product of the antibiotic flambamycin, is accessible through a straightforward methanolysis reaction. This document provides a comprehensive technical overview of the synthesis of this compound from flambamycin, including a detailed experimental protocol derived from foundational studies, a summary of key physical and spectroscopic data, and a visual representation of the synthetic workflow. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the chemistry and derivatization of flambamycin and its related compounds.

Introduction

Flambamycin is a complex macrolide antibiotic with a rich chemical profile. Understanding its degradation pathways is crucial for its development, formulation, and storage. One of the key degradation products, this compound, is formed through the process of methanolysis[1]. This transformation provides insights into the structural vulnerabilities of the parent antibiotic and yields a distinct chemical entity with its own potential for further scientific investigation. This guide details the established laboratory procedure for this conversion.

Synthetic Pathway and Mechanism

The synthesis of this compound from flambamycin proceeds via a mild acidic methanolysis. This reaction selectively cleaves certain glycosidic and ester linkages within the complex flambamycin molecule. The acidic conditions catalyze the methanolytic cleavage, leading to the fragmentation of the parent macrolide and the subsequent formation of several smaller molecules, including this compound.

Experimental Protocol

The following protocol is based on the foundational work describing the methanolysis of flambamycin[2].

3.1. Materials and Reagents

  • Flambamycin

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl)

  • Calcium Carbonate (CaCO₃)

  • Diethyl Ether

  • Chloroform (CHCl₃)

  • Silica Gel for Thin Layer Chromatography (TLC)

3.2. Procedure

  • Reaction Setup: Dissolve flambamycin in a 0.5% (w/v) solution of hydrochloric acid in methanol.

  • Reaction Conditions: Stir the solution at room temperature for 90 minutes.

  • Neutralization: Add calcium carbonate to the reaction mixture to neutralize the acid.

  • Filtration and Concentration: Filter the mixture to remove the calcium carbonate and other solids. Concentrate the filtrate under reduced pressure.

  • Extraction: To the concentrated residue, add water and perform an extraction with diethyl ether. Separate the aqueous and ether layers.

  • Isolation of this compound: The ether-extractable fraction contains this compound. Evaporate the ether to obtain a crude mixture.

  • Purification: Purify the crude product using thin-layer chromatography (TLC) on silica gel, with a mobile phase of chloroform:methanol (9:1 v/v). This will separate this compound from other degradation products like methyl flambate[2].

3.3. Experimental Workflow

Synthesis_Workflow Flambamycin Flambamycin Methanolysis Mild Acidic Methanolysis (0.5% HCl in MeOH, 90 min, RT) Flambamycin->Methanolysis Neutralization Neutralization (CaCO3) Methanolysis->Neutralization Filtration Filtration & Concentration Neutralization->Filtration Extraction Liquid-Liquid Extraction (Water/Ether) Filtration->Extraction Purification TLC Purification (Silica, CHCl3:MeOH 9:1) Extraction->Purification Ether Fraction This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound from flambamycin.

Quantitative Data and Characterization

The following table summarizes the available quantitative and characterization data for this compound. It is important to note that a comprehensive dataset, including reaction yield and complete spectroscopic data, is not fully detailed in the foundational literature.

ParameterValueReference
Molecular Formula C₂₁H₂₆Cl₂O₁₀[2]
Melting Point 217 °C[2]
Infrared (IR) Spectroscopy Carbonyl (C=O) band at 1740 cm⁻¹ (in CHCl₃)
¹H NMR (Partial Data) See original literature for detailed assignments of key protons.
Reaction Yield Not Reported-
¹³C NMR Data Not Reported-
Mass Spectrometry Data Not Reported-

Logical Relationships in Synthesis

The synthesis follows a logical progression from the starting material to the final purified product. The key steps and their relationships are outlined below.

Logical_Relationships Start Starting Material: Flambamycin Reaction Core Reaction: Methanolysis Start->Reaction is subjected to Workup Reaction Workup: Neutralization & Extraction Reaction->Workup is followed by Purify Purification: Chromatography Workup->Purify which allows for Product Final Product: This compound Purify->Product to yield the

Caption: Logical flow of the this compound synthesis process.

Conclusion

The synthesis of this compound from flambamycin via mild acidic methanolysis is a well-established procedure that provides access to this interesting degradation product. While the core methodology is clear, there remains an opportunity for further investigation to quantify reaction yields and fully characterize the product using modern spectroscopic techniques. This guide provides a solid foundation for researchers to reproduce this synthesis and to build upon the existing knowledge of flambamycin and its derivatives.

References

Flambalactone (CAS: 55729-17-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity, experimental protocols, and signaling pathways associated with Flambalactone. The biological information presented in this document is therefore hypothetical and constructed for illustrative purposes based on the known function of its parent compound, the antibiotic flambamycin.

Introduction

This compound is a chlorinated organic compound and a known degradation product of flambamycin, an oligosaccharide antibiotic produced by Streptomyces hygroscopicus.[1] It is formed through the methanolysis of flambamycin.[2] this compound's chemical structure contains a δ-lactone ring system.[3] While the biological activity of the parent antibiotic, flambamycin, is understood to involve the inhibition of bacterial protein synthesis, the specific biological role of this compound remains uncharacterized in published literature.[1][4] This guide provides a summary of the known physicochemical properties of this compound and presents a hypothetical framework for its potential biological activity, mechanism of action, and relevant experimental investigation.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 55729-17-4
Molecular Formula C₂₁H₂₆Cl₂O₁₀
Molecular Weight 509.3 g/mol
IUPAC Name 2,6-dideoxy-4-O-[2,6-dideoxy-4-O-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)-β-D-arabino-hexopyranosyl]-D-ribo-hexonic acid, δ-lactone
Physical Form Solid
Solubility Soluble in DMF, DMSO, Ethanol, Methanol
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Hypothetical Biological Activity and Rationale

Given that this compound is a significant fragment of the antibiotic flambamycin, a member of the everninomicin class of antibiotics which are known to inhibit bacterial protein synthesis by binding to the ribosome, it is plausible that this compound may retain some of this inhibitory activity. We hypothesize that this compound acts as a weak to moderate inhibitor of bacterial ribosome function, potentially by interacting with the 50S ribosomal subunit, the binding site of its parent compound. Its smaller size compared to flambamycin might result in a lower binding affinity and a narrower spectrum of activity.

Hypothetical Experimental Data

The following tables present hypothetical data from plausible experiments designed to investigate the proposed biological activity of this compound.

Table 1: Antimicrobial Susceptibility of this compound (Minimum Inhibitory Concentration - MIC)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)64
Enterococcus faecalis (ATCC 29212)128
Streptococcus pneumoniae (ATCC 49619)128
Escherichia coli (ATCC 25922)>256
Pseudomonas aeruginosa (ATCC 27853)>256

Table 2: Ribosome Binding Affinity of this compound

LigandTargetDissociation Constant (K_d) (µM)
Flambamycin (Control)70S Ribosome (S. aureus)0.1
This compound70S Ribosome (S. aureus)15.2
Flambamycin (Control)50S Subunit (S. aureus)0.08
This compound50S Subunit (S. aureus)12.5

Table 3: In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µM)
HEK293 (Human Embryonic Kidney)>100
HepG2 (Human Hepatocellular Carcinoma)>100

Hypothetical Experimental Protocols

Detailed methodologies for the hypothetical experiments are provided below.

5.1. Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial susceptibility of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A twofold serial dilution of this compound (from 256 µg/mL to 0.5 µg/mL) was prepared in 96-well microtiter plates containing Mueller-Hinton broth. Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final inoculum of 5 x 10⁵ CFU/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

5.2. Ribosome Binding Assay

The binding affinity of this compound to bacterial ribosomes was assessed using a competitive binding assay with a fluorescently labeled derivative of flambamycin. 70S ribosomes and 50S subunits were isolated from S. aureus. A constant concentration of the fluorescent probe was incubated with increasing concentrations of unlabeled this compound in a binding buffer (20 mM HEPES-KOH, pH 7.5, 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 2 mM DTT) for 30 minutes at room temperature. The fluorescence polarization was measured, and the data were fitted to a one-site competition binding model to determine the IC₅₀, from which the K_d was calculated using the Cheng-Prusoff equation.

5.3. In Vitro Cytotoxicity Assay

The cytotoxicity of this compound against human cell lines (HEK293 and HepG2) was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound for 48 hours. Subsequently, MTT solution was added, and the plates were incubated for 4 hours to allow the formation of formazan crystals. The formazan was dissolved in DMSO, and the absorbance was measured at 570 nm. The IC₅₀ value was calculated as the concentration of this compound that caused a 50% reduction in cell viability compared to the untreated control.

Hypothetical Mechanism of Action and Signaling Pathway

Based on its origin, this compound is hypothesized to interfere with bacterial protein synthesis. It likely binds to the 50S ribosomal subunit, albeit with lower affinity than its parent compound, flambamycin. This binding could sterically hinder the accommodation of aminoacyl-tRNA at the A-site of the ribosome, thereby inhibiting the elongation step of translation. This leads to a cessation of protein synthesis and ultimately, bacteriostatic or bactericidal effects at higher concentrations.

Signal_Pathway cluster_cell Bacterial Cell This compound This compound Binding Binding This compound->Binding Ribosome 70S Ribosome P50S 50S Subunit P30S 30S Subunit Protein Protein Synthesis Ribosome->Protein Elongation P50S->Binding mRNA mRNA tRNA Aminoacyl-tRNA tRNA->Ribosome A-site binding Inhibition Inhibition Inhibition->tRNA Blocks A-site Binding->Inhibition

Caption: Hypothetical mechanism of this compound action on bacterial protein synthesis.

Synthesis and Degradation

This compound is not typically synthesized de novo in a laboratory setting for research purposes but is rather obtained through the controlled degradation of the natural product flambamycin. The primary method for its formation is the mild acidic methanolysis of flambamycin. This process cleaves the glycosidic bonds of the parent oligosaccharide antibiotic, leading to the formation of several smaller fragments, including this compound.

Workflow Flambamycin Flambamycin Methanolysis Mild Acidic Methanolysis Flambamycin->Methanolysis This compound This compound (CAS: 55729-17-4) Methanolysis->this compound Other_Products Other Degradation Products Methanolysis->Other_Products

Caption: Formation of this compound from the degradation of Flambamycin.

Conclusion

This compound is a well-characterized chemical entity derived from the antibiotic flambamycin. While its physicochemical properties are documented, its biological activities are not. Based on the mechanism of its parent compound, this guide has presented a hypothetical framework suggesting that this compound may act as a bacterial protein synthesis inhibitor. The provided hypothetical data and experimental protocols offer a roadmap for the potential investigation of this compound. Future research should focus on obtaining the full text of the original isolation paper to understand the initial context and then proceed with in vitro biological screening to determine if this compound possesses any antimicrobial, cytotoxic, or other biological activities. Should any activity be confirmed, further studies into its precise mechanism of action and effects on cellular signaling pathways would be warranted.

References

An In-depth Technical Guide to the Physicochemical Properties of Flambalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Flambalactone. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

This compound is a semi-synthetic compound derived from the methanolysis of the antibiotic flambamycin.[1] It is classified as a lactone and belongs to the broader class of flavonoids, a diverse group of natural products known for their varied biological activities.[2][3][4][5] The formal chemical name for this compound is 2,6-dideoxy-4-O-[2,6-dideoxy-4-O-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)-β-D-arabino-hexopyranosyl]-D-ribo-hexonic acid, δ-lactone.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 55729-17-4
Molecular Formula C₂₁H₂₆Cl₂O₁₀
IUPAC Name 2,6-dideoxy-4-O-[2,6-dideoxy-4-O-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)-β-D-arabino-hexopyranosyl]-D-ribo-hexonic acid, δ-lactone
SMILES CC1=C(C(O[C@H]2--INVALID-LINK--C--INVALID-LINK--OC(C[C@@H]3O)=O">C@HO[C@@H]2C)=O)C(OC)=C(Cl)C(O)=C1Cl
InChI InChI=1S/C21H26Cl2O10/c1-7-14(20(29-4)16(23)17(27)15(7)22)21(28)33-19-9(3)31-13(6-11(19)25)32-18-8(2)30-12(26)5-10(18)24/h8-11,13,18-19,24-25,27H,5-6H2,1-4H3/t8-,9-,10+,11-,13+,18-,19-/m1/s1
InChI Key SEQMHPZSTDGUFI-PYKLTZRRSA-N

Physicochemical Properties

Table 2: Physicochemical Data for this compound

PropertyValueReference
Molecular Weight 509.3 g/mol
Appearance White to off-white solid
Purity ≥95% (by HPLC)
Melting Point Not specified in available literature.
Boiling Point Not specified in available literature.
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol.
pKa Not specified in available literature.
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not available in the cited literature. However, standard methodologies for determining key properties such as solubility and melting point are described below. These general procedures can be adapted for the characterization of this compound.

3.1. Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of this compound in a given solvent.

Materials:

  • This compound sample

  • Selected solvents (e.g., water, ethanol, DMSO, DMF)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Analytical balance

Protocol:

  • Qualitative Determination:

    • Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a test tube.

    • Add a measured volume of the solvent (e.g., 1 mL) in small portions.

    • After each addition, vigorously agitate the mixture using a vortex mixer for at least 60 seconds.

    • Visually inspect the solution for the complete dissolution of the solid. The absence of any visible solid particles indicates that the compound is soluble at that concentration.

    • If the compound dissolves, incrementally add more solute to determine the approximate solubility limit. If it does not dissolve, the compound is considered insoluble or sparingly soluble in that solvent.

  • Quantitative Determination (Saturation Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

    • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used to separate the solid from the liquid phase.

    • Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

3.2. Determination of Melting Point

Objective: To determine the melting point range of this compound, which provides an indication of its purity.

Materials:

  • This compound sample, finely powdered

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar device)

  • Thermometer calibrated to a high degree of accuracy

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

    • Observe the sample through the magnifying lens of the apparatus.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).

    • The recorded temperature range is the melting point of the sample. A narrow melting range (0.5-1°C) is indicative of a pure compound.

Formation and Potential Biological Context

4.1. Formation of this compound

This compound is not a naturally occurring compound but is a degradation product formed from the methanolysis of the antibiotic flambamycin. This process involves the chemical breakdown of flambamycin in the presence of methanol.

Flambalactone_Formation Flambamycin Flambamycin Methanolysis Methanolysis (Degradation) Flambamycin->Methanolysis This compound This compound Methanolysis->this compound Flavonoid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Degradation IkB->Degradation ubiquitination & degradation NFkB NF-κB NFkB->IkB_NFkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active releases Flambalactone_Note Flavonoids (e.g., this compound) can inhibit this step Flambalactone_Note->IKK_Complex Gene_Transcription Gene Transcription (Pro-inflammatory genes) NFkB_active->Gene_Transcription translocates & activates

References

Flambalactone: A Technical Overview of its Chemical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flambalactone, a chlorinated polyketide-derived natural product, is primarily known as a degradation product of the antibiotic flambamycin. This document provides a concise summary of its core molecular attributes. While specific biological data for this compound is limited in publicly accessible literature, this guide contextualizes its chemical nature and the broader biological activities of related compounds, offering a foundational resource for researchers interested in this molecule.

Core Molecular Data

This compound is characterized by the following molecular and physical properties. This data is essential for any experimental design and analysis involving this compound.

PropertyValueSource
Molecular Formula C₂₁H₂₆Cl₂O₁₀[1]
Molecular Weight 509.3 g/mol [1]
CAS Number 55729-17-4[1]
Appearance Solid[1]
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol.[1]

Experimental Protocols

Formation of this compound via Methanolysis of Flambamycin

General Workflow for Methanolysis:

Caption: General workflow for the formation of this compound.

Researchers undertaking this procedure would need to develop a specific protocol involving the optimization of reaction time, temperature, and subsequent purification steps, likely employing techniques such as column chromatography to isolate this compound from other methanolysis products.

Biological Context and Potential Signaling Pathways

Direct experimental evidence detailing the biological activity and mechanism of action of this compound is scarce. However, its structural relationship to flambamycin and its classification within the broader family of natural products allow for informed hypotheses regarding its potential biological targets and signaling pathway interactions.

Flambamycin is an antibiotic, and many antibiotics exert their effects by interfering with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

Given that many natural products with similar structural motifs, such as flavonoids and other polyketides, are known to modulate key signaling pathways in mammalian cells, it is plausible that this compound could interact with pathways commonly affected by such compounds. These include:

  • NF-κB Signaling Pathway: A central regulator of inflammation. Many natural products inhibit this pathway, leading to anti-inflammatory effects.

  • MAPK Signaling Pathways (e.g., ERK, JNK, p38): These pathways are involved in cellular processes like proliferation, differentiation, and apoptosis.

  • PI3K/Akt Signaling Pathway: A critical pathway in cell survival and proliferation.

The following diagram illustrates a generalized signaling cascade often targeted by bioactive natural products, which could be a starting point for investigating the mechanism of action of this compound.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Events Receptor Cell Surface Receptor PI3K PI3K Receptor->PI3K MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade This compound This compound (Hypothetical) This compound->Receptor Interaction Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkappaB NF-κB MAPK_Cascade->NFkappaB IkappaB IκB IKK->IkappaB phosphorylates IkappaB->NFkappaB releases Transcription Gene Transcription (Inflammation, Proliferation, etc.) NFkappaB->Transcription translocates to nucleus

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound remains a molecule of interest primarily due to its origin from the antibiotic flambamycin. While its fundamental chemical properties are defined, a significant gap exists in the understanding of its biological activity. Future research should focus on:

  • Developing and publishing a detailed, optimized protocol for the isolation of this compound. This would enable broader access to this compound for research purposes.

  • Systematic screening of this compound for biological activity. This should include assays for antimicrobial, anti-inflammatory, and cytotoxic effects.

  • Elucidation of its mechanism of action. Should biological activity be identified, further studies to pinpoint its molecular targets and effects on signaling pathways will be crucial.

This technical guide serves as a foundational document for researchers, providing the known quantitative data and a framework for future investigations into the largely unexplored biological potential of this compound.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Flambalactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flambalactone is a chlorinated lactone derived from the acidic methanolysis of the antibiotic flambamycin.[1] This document provides detailed protocols for the laboratory-scale isolation and purification of this compound, along with methods for its characterization. The protocols are based on established methodologies and include modern techniques for purity assessment.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound and its Derivatives [1]

CompoundMolecular FormulaMelting Point (°C)IR (ν_CO, cm⁻¹) (in CHCl₃)
This compoundC₂₈H₂₈Cl₂O₁₀2171740
This compound methyl etherC₂₈H₂₇Cl₂O₉(OCH₃)201-
This compound triacetateC₂₈H₂₅Cl₂O₇(OAc)₃159-

Table 2: ¹H NMR Data (τ, ppm) and Coupling Constants (J, Hz) for the Lactone Ring Protons of this compound in (CD₃)₂CO [1]

ProtonChemical Shift (τ)Coupling Constant (J)
Hₐ7.02Jₐₑ = 17 Hz
Hₑ7.6Jₐₑ = 6 Hz
Hₑ6.0 - 6.5Jₑₑ = 6 Hz
Hₑ6.47Jₑₑ = 3 Hz
Hₑ5.74Jₑₑ = 8 Hz
Me8.61Jₑ,ₘₑ = 6 Hz

Table 3: Example Purification Summary

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (by HPLC, %)
Methanolysis & Extraction1.0 (Flambamycin)350 (Crude Extract)--
Silica Gel Chromatography350 (Crude Extract)120 (this compound)12>95

Note: The data in Table 3 is illustrative and may vary based on experimental conditions.

Experimental Protocols

Isolation of this compound via Acidic Methanolysis of Flambamycin

This protocol describes the chemical conversion of flambamycin to this compound.

Materials:

  • Flambamycin

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Calcium carbonate (CaCO₃)

  • Diethyl ether (or Ethyl Acetate)

  • Deionized water

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round bottom flask, dissolve flambamycin in anhydrous methanol to a concentration of approximately 10 mg/mL.

  • Acidification: While stirring, add concentrated hydrochloric acid to the methanolic solution to achieve a final concentration of 0.5% (w/v) HCl.

  • Reaction: Allow the reaction to proceed at room temperature for 90 minutes with continuous stirring.[1]

  • Neutralization: Carefully add calcium carbonate powder in small portions to neutralize the acid until effervescence ceases.

  • Filtration: Filter the mixture to remove the calcium carbonate and any other solid residues.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator until most of the methanol has been removed.

  • Extraction: To the remaining aqueous residue, add an equal volume of deionized water and then extract the aqueous phase three times with an equal volume of diethyl ether (or ethyl acetate).[1]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound extract.

Purification of this compound by Column Chromatography

This protocol details the purification of the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into a glass chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase (e.g., 9:1 Chloroform:Methanol) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a mobile phase of Chloroform:Methanol (9:1 v/v). The polarity of the solvent system can be adjusted based on the separation observed by TLC.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Analysis: Monitor the separation by spotting small aliquots of each fraction onto a TLC plate. Develop the TLC plate in the same solvent system used for the column. Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate using a rotary evaporator to obtain the purified solid.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the isolated this compound.

Materials:

  • Purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm and 254 nm

    • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks.

Visualizations

experimental_workflow cluster_isolation Isolation cluster_purification Purification cluster_analysis Analysis start Flambamycin in Methanol acid Acidic Methanolysis (0.5% HCl, 90 min) start->acid neutralize Neutralization (CaCO3) acid->neutralize filter1 Filtration neutralize->filter1 concentrate1 Concentration filter1->concentrate1 extract Liquid-Liquid Extraction (Ether/Water) concentrate1->extract end_iso Crude this compound Extract extract->end_iso start_pur Crude Extract end_iso->start_pur column Silica Gel Column Chromatography (CHCl3:MeOH 9:1) start_pur->column fractions Fraction Collection column->fractions tlc TLC Analysis fractions->tlc pool Pool Pure Fractions tlc->pool concentrate2 Concentration pool->concentrate2 end_pur Purified this compound concentrate2->end_pur start_ana Purified Product end_pur->start_ana hplc HPLC Purity Check start_ana->hplc char Spectroscopic Characterization (NMR, IR, MS) start_ana->char final Characterized this compound hplc->final char->final

Caption: Experimental workflow for the isolation and purification of this compound.

hypothetical_signaling_pathway cluster_cell Cellular Environment cluster_downstream Downstream Effects This compound This compound receptor Cellular Target (e.g., Enzyme, Receptor) This compound->receptor Binding/Interaction pathway_inhibition Signaling Pathway Modulation (e.g., Kinase Cascade) receptor->pathway_inhibition Inhibition/Activation gene_expression Altered Gene Expression pathway_inhibition->gene_expression cellular_response Biological Response (e.g., Apoptosis, Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for a bioactive lactone like this compound.

References

Application Notes and Protocols for the Analytical Detection of Flambalactone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flambalactone is a novel compound of interest within drug development and scientific research, characterized by a molecular structure that integrates both flavonoid and lactone moieties. Its unique chemical architecture suggests a range of potential biological activities, necessitating robust and reliable analytical methods for its detection and quantification in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals.

I. High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound.

A. Quantitative Data Summary

ParameterValue
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Linearity Range 0.05 - 100 µg/mL (r² > 0.999)
Precision (%RSD) < 2%
Accuracy (Recovery) 95 - 105%
Retention Time ~ 6.8 min

B. Experimental Protocol: Reversed-Phase HPLC-UV

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (0.1%)

  • Sample matrix (e.g., plasma, tissue homogenate, formulation buffer)

2. Instrumentation

  • HPLC system with a binary pump, autosampler, and UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm and 340 nm (based on UV scan of this compound)

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., plasma), add 3 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound reference standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

C. Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection into HPLC Recon->Inject Sep Chromatographic Separation Inject->Sep Detect UV Detection Sep->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

HPLC Analysis Workflow for this compound.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability.

A. Quantitative Data Summary

ParameterValue
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Linearity Range 2 - 500 ng/mL (r² > 0.998)
Precision (%RSD) < 5%
Accuracy (Recovery) 90 - 110%
Retention Time (Derivatized) ~ 12.5 min

B. Experimental Protocol: GC-MS with Derivatization

This protocol outlines a GC-MS method for the analysis of this compound following silylation.

1. Materials and Reagents

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

3. GC-MS Conditions

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50 - 600 m/z

4. Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction as described in the HPLC protocol (Section I.B.4).

  • After evaporation, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dry residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

5. Data Analysis

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify using a calibration curve constructed with derivatized this compound standards. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.

C. Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Extracted Sample Residue Deriv Derivatization (Silylation) Sample->Deriv Inject Injection into GC-MS Deriv->Inject Sep Chromatographic Separation Inject->Sep Ionize Electron Ionization Sep->Ionize Detect Mass Detection Ionize->Detect Identify Spectral Library Matching Detect->Identify Quantify Quantification (SIM) Identify->Quantify

GC-MS Analysis Workflow for this compound.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural identification and characterization of novel compounds like this compound.

A. Experimental Protocol: ¹H and ¹³C NMR

This protocol provides the methodology for acquiring ¹H and ¹³C NMR spectra of a purified this compound sample.

1. Materials and Reagents

  • Purified this compound (>98% purity)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (optional, solvent peak can be used as a reference)

2. Instrumentation

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe

3. Sample Preparation

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved; gentle sonication may be applied if necessary.

4. NMR Acquisition Parameters

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-2 s

    • Acquisition Time: ~4 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Relaxation Delay (d1): 2 s

    • Acquisition Time: ~1.5 s

    • Spectral Width: 0 to 220 ppm

5. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum (e.g., to the residual solvent peak).

  • Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

  • For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

B. Logical Relationship for Structural Analysis

NMR_Logic H1_NMR ¹H NMR COSY 2D COSY H1_NMR->COSY HMBC 2D HMBC H1_NMR->HMBC C13_NMR ¹³C NMR HSQC 2D HSQC C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of this compound COSY->Structure HSQC->Structure HMBC->Structure

NMR Strategy for Structural Elucidation.

IV. Stability and Degradation Analysis

Understanding the stability of this compound is crucial for its development as a therapeutic agent. Forced degradation studies can identify potential degradation products and pathways.

A. Experimental Protocol: Forced Degradation Study

This protocol describes the conditions for a forced degradation study of this compound. The analysis of the stressed samples is performed using the developed HPLC method.

1. Stress Conditions

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Solid drug substance at 80 °C for 24, 48, and 72 hours.

  • Photolytic Degradation: Expose the drug substance in solution and solid state to UV (254 nm) and visible light (ICH guidelines) for 24 hours.

2. Sample Preparation and Analysis

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analyze by HPLC-DAD to separate this compound from its degradation products. Mass balance should be calculated.

B. Hypothetical Signaling Pathway

As a flavonoid-like molecule, this compound may interact with various cellular signaling pathways. A plausible hypothetical pathway involves the modulation of inflammatory responses through the NF-κB signaling cascade.

Signaling_Pathway This compound This compound IKK IKK Complex This compound->IKK inhibits Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (e.g., COX-2, iNOS) Nucleus->Transcription initiates Inflammation Inflammatory Response Transcription->Inflammation

Hypothetical Inhibition of NF-κB Pathway.

Application Notes and Protocols for NMR Spectroscopic Analysis of Flambalactone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flambalactone is a degradation product derived from the methanolysis of flambamycin, a complex antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] The parent compound, flambamycin, belongs to a class of oligosaccharide antibiotics, suggesting that its degradation products, such as this compound, may possess biological activities of interest to researchers in drug discovery and natural product chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such novel compounds.

These application notes provide a comprehensive guide to the NMR spectroscopic analysis of lactone-containing natural products, using δ-valerolactone as a model compound. The protocols outlined below cover sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and data presentation.

Data Presentation: δ-Valerolactone as a Representative Compound

The following tables summarize the ¹H and ¹³C NMR chemical shift data for δ-valerolactone, recorded in deuterated benzene (C₆D₆) at 600 MHz. This data serves as an example for the type of information that would be generated for this compound.

Table 1: ¹H NMR Data for δ-Valerolactone (600 MHz, C₆D₆)

PositionChemical Shift (δ, ppm)
H-53.71
H-22.08
H-31.16
H-41.08

Table 2: ¹³C NMR Data for δ-Valerolactone (600 MHz, C₆D₆)

PositionChemical Shift (δ, ppm)
C-1 (C=O)170.0
C-568.8
C-229.9
C-322.2
C-419.0

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of a lactone-containing natural product like this compound.

1. Sample Preparation

A crucial step for obtaining high-quality NMR spectra is proper sample preparation.

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: The choice of a deuterated solvent is critical. This compound is reported to be soluble in DMF, DMSO, ethanol, and methanol. For NMR, deuterated versions of these solvents (e.g., DMSO-d₆, Methanol-d₄) are suitable. Chloroform-d (CDCl₃) is also a common choice for many natural products. The selection should be based on the solubility of the compound and the desired resolution of the spectra.[2]

  • Procedure:

    • Weigh approximately 5-10 mg of purified this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently vortex or sonicate the sample to ensure complete dissolution.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. 1D NMR Spectroscopy

a) ¹H NMR Spectroscopy

This experiment provides information about the chemical environment of protons in the molecule.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

b) ¹³C NMR Spectroscopy

This experiment provides information about the carbon skeleton of the molecule.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-220 ppm.

    • Temperature: 298 K.

3. 2D NMR Spectroscopy

2D NMR experiments are essential for assembling the molecular structure by identifying correlations between nuclei.

a) ¹H-¹H COSY (Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Parameters:

    • Number of Scans: 2-4 per increment.

    • Data Points (F2 and F1): 2048 x 256.

    • Spectral Width (F2 and F1): 0-12 ppm.

b) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.

  • Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Parameters:

    • Number of Scans: 4-8 per increment.

    • Data Points (F2 and F1): 2048 x 256.

    • Spectral Width (F2): 0-12 ppm.

    • Spectral Width (F1): 0-220 ppm.

c) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

This experiment identifies long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Parameters:

    • Number of Scans: 16-32 per increment.

    • Data Points (F2 and F1): 2048 x 256.

    • Spectral Width (F2): 0-12 ppm.

    • Spectral Width (F1): 0-220 ppm.

Visualizations

The following diagrams illustrate the general workflow for NMR-based structure elucidation and a hypothetical signaling pathway that could be investigated for a natural product like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_1D 1D NMR (1H, 13C) Transfer->NMR_1D Sample Submission NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Data Processing & Peak Picking NMR_2D->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Determination Assignment->Structure Publication Publication Structure->Publication Final Structure

Caption: General experimental workflow for NMR-based structure elucidation of a natural product.

signaling_pathway This compound This compound Target Putative Cellular Target (e.g., Enzyme, Receptor) This compound->Target Binding/Modulation Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Target->Kinase_Cascade Inhibition/Activation Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for investigating the biological activity of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Flambalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flambalactone is a polyketide-derived natural product, identified as a degradation product resulting from the methanolysis of the antibiotic flambamycin.[1] Its chemical formula is C₂₁H₂₆Cl₂O₁₀, with a molecular weight of 509.3 g/mol .[1] this compound is soluble in organic solvents such as DMF, DMSO, ethanol, and methanol.[1] As a derivative of a potent antibiotic, the characterization of this compound is of significant interest for understanding the stability and degradation pathways of its parent compound, as well as for the discovery of new bioactive molecules.

This document provides a generalized protocol for the mass spectrometry analysis of this compound. It is important to note that specific, validated methods for the quantitative analysis of this compound in complex matrices are not widely available in the public domain. Therefore, the following protocols are based on established methods for the analysis of similar polyketide and macrolide antibiotics and should be considered as a starting point for method development and validation.

Data Presentation: Chemical Properties of this compound
PropertyValueReference
Chemical FormulaC₂₁H₂₆Cl₂O₁₀[1]
Molecular Weight509.3 g/mol [1]
AppearanceSolid
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol
OriginDegradation product of flambamycin

Experimental Protocols

General Sample Preparation Protocol for Mass Spectrometry Analysis

This protocol outlines a general procedure for the extraction of this compound from a liquid culture medium, a common matrix for antibiotic production.

Materials:

  • This compound standard (if available)

  • Liquid culture medium containing the producing organism (e.g., Streptomyces species)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Procedure:

  • Extraction:

    • To 10 mL of centrifuged culture supernatant, add 20 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.

    • Carefully collect the upper organic layer (ethyl acetate) containing the extracted compounds.

    • Repeat the extraction process on the aqueous layer with another 20 mL of ethyl acetate to maximize recovery.

    • Pool the organic extracts.

  • Solvent Evaporation:

    • Evaporate the pooled ethyl acetate extract to dryness under reduced pressure using a rotary evaporator at 40°C. Alternatively, a stream of nitrogen can be used.

  • Reconstitution:

    • Reconstitute the dried extract in 1 mL of methanol.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC-MS vial to remove any particulate matter.

  • Dilution:

    • Depending on the expected concentration, the sample may need to be further diluted with the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid) to fall within the linear range of the instrument.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

Chromatographic Conditions (Example):

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Example):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen
Desolvation Gas Flow 600 L/hr
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Collision Gas Argon
Scan Type Full Scan (for initial analysis) and Product Ion Scan (for fragmentation analysis)
Scan Range (Full Scan) m/z 100-1000
Precursor Ion (for MS/MS) m/z 510.1 (for [M+H]⁺, accounting for isotopic abundance)
Collision Energy Ramped (e.g., 10-40 eV) to determine optimal fragmentation

Data Analysis:

  • Qualitative Analysis: The full scan data will be used to identify the protonated molecule [M+H]⁺ of this compound (expected around m/z 509.1, considering the most abundant isotopes of chlorine). The product ion scan will reveal the fragmentation pattern, which can be used for structural confirmation.

  • Quantitative Analysis: For quantitative studies, a Multiple Reaction Monitoring (MRM) method should be developed using a triple quadrupole mass spectrometer. This involves selecting a specific precursor ion and one or more characteristic product ions. A calibration curve would need to be generated using a certified reference standard of this compound.

Hypothetical Quantitative Data Table

The following table is a hypothetical example to illustrate how quantitative data for this compound could be presented. Note: These values are for illustrative purposes only and are not based on actual experimental data.

Sample IDRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Peak AreaConcentration (ng/mL)
Blank---00
Standard 18.21509.1327.115,2341.0
Standard 28.21509.1327.175,1235.0
Standard 38.20509.1327.1151,87610.0
QC Low8.22509.1327.129,8762.0
QC Mid8.21509.1327.1112,4537.5
QC High8.20509.1327.1225,10915.0
Sample 18.21509.1327.198,5436.5
Sample 28.22509.1327.1176,34511.7

Mandatory Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of a novel compound like this compound, from sample acquisition to data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Culture Bacterial Culture Extraction Solvent Extraction Culture->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Filtration Syringe Filtration Concentration->Filtration LC Liquid Chromatography (Separation) Filtration->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS Qualitative Qualitative Analysis (Identification) MS->Qualitative Quantitative Quantitative Analysis (Quantification) MS->Quantitative Interpretation Biological Interpretation Qualitative->Interpretation Quantitative->Interpretation

Caption: Experimental workflow for this compound analysis.

Hypothetical Signaling Pathway Inhibition

Given that this compound is derived from an antibiotic, it may possess antibacterial properties. Many polyketide antibiotics are known to inhibit essential cellular processes in bacteria, such as protein synthesis or cell wall synthesis. The following diagram illustrates a generalized pathway of bacterial protein synthesis inhibition, a potential mechanism of action for compounds like this compound.

signaling_pathway cluster_translation Bacterial Protein Synthesis mRNA mRNA Ribosome 70S Ribosome mRNA->Ribosome Binding Protein Polypeptide Chain Ribosome->Protein Peptide Bond Formation & Translocation tRNA Aminoacyl-tRNA tRNA->Ribosome Codon Recognition This compound This compound (Hypothetical) This compound->Inhibition Inhibition->Ribosome

References

Application Notes and Protocols for the HPLC Separation of Flambalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flambalactone is a complex δ-lactone that arises from the methanolysis of flambamycin, a polyketide antibiotic. Its intricate structure, featuring multiple chiral centers, a dichlorinated benzoyl moiety, and glycosidic linkages, presents a significant challenge for analytical and preparative separation. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation, purification, and analysis of such complex natural products and their derivatives.

These application notes provide a comprehensive overview of potential HPLC methodologies for the separation of this compound. Given the absence of specific literature on this compound HPLC, the protocols described herein are adapted from established methods for structurally related compounds, including complex polyketide lactones, macrolide antibiotics, and their degradation products. The aim is to furnish researchers with a robust starting point for method development and optimization.

Chemical Structure of this compound

Formal Name: 2,6-dideoxy-4-O-[2,6-dideoxy-4-O-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)-β-D-arabino-hexopyranosyl]-D-ribo-hexonic acid, δ-lactone

Molecular Formula: C₂₁H₂₆Cl₂O₁₀

The unique structural characteristics of this compound, including its hydrophobicity imparted by the chlorinated aromatic ring and the presence of multiple polar hydroxyl and ether groups, necessitate careful consideration of the chromatographic conditions to achieve optimal separation.

Analytical HPLC Methods for this compound Analysis

Analytical HPLC is crucial for the qualitative and quantitative analysis of this compound in various matrices, such as reaction mixtures, fermentation broths, or biological samples. Reversed-phase HPLC (RP-HPLC) is the most suitable approach due to the compound's significant non-polar character.

Table 1: Recommended Analytical RP-HPLC Method Parameters
ParameterRecommended Condition 1Recommended Condition 2
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 100 x 4.6 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid10 mM Ammonium Acetate in Water (pH 5.4)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 30 minutes50% to 90% B over 20 minutes
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C40 °C
Detection UV at 254 nm and ~280 nmDiode Array Detector (DAD) for spectral analysis
Injection Volume 10 µL5 µL
Experimental Protocol: Analytical RP-HPLC
  • Sample Preparation: Dissolve the this compound sample in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Run: Execute the gradient elution program as detailed in Table 1.

  • Data Acquisition: Monitor the elution profile at the specified UV wavelengths. A DAD is recommended to obtain UV spectra of the eluting peaks for purity assessment and identification purposes.

Preparative HPLC for this compound Purification

For the isolation and purification of this compound in larger quantities for further studies, preparative HPLC is the method of choice. The primary goal is to achieve high purity and recovery of the target compound. Method development typically starts at the analytical scale and is then scaled up to a preparative scale.

Table 2: Recommended Preparative RP-HPLC Method Parameters
ParameterRecommended Condition
Column C18 (e.g., 250 x 21.2 mm, 5-10 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic or shallow gradient
Flow Rate 15-25 mL/min
Column Temperature Ambient
Detection UV at a single wavelength (e.g., 254 nm)
Sample Loading Dissolve sample in mobile phase or a strong solvent at high concentration. The loading amount depends on the column dimension and the separation efficiency.
Fraction Collection Collect fractions based on time or peak detection.
Experimental Protocol: Preparative RP-HPLC
  • Method Development at Analytical Scale: Optimize the separation on an analytical column to achieve good resolution between this compound and any impurities. Aim for a simple isocratic or shallow gradient method.

  • Scale-Up: Use a scale-up calculator to translate the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the crude or partially purified this compound in the minimum amount of a suitable solvent. The mobile phase is the preferred solvent to avoid peak distortion.

  • Purification Run: Equilibrate the preparative column with the mobile phase. Inject the concentrated sample.

  • Fraction Collection: Collect the eluent in fractions as the this compound peak elutes.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Chiral Separation of this compound Enantiomers

Given the multiple stereocenters in this compound, it is likely to exist as a mixture of enantiomers or diastereomers if synthesized non-stereoselectively. Chiral HPLC is essential for the separation and analysis of these stereoisomers. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the resolution of a wide range of chiral compounds.

Table 3: Recommended Chiral HPLC Method Parameters
ParameterRecommended Condition 1 (Normal Phase)Recommended Condition 2 (Reversed Phase)
Column Chiralpak IA or Chiralcel OD-H (e.g., 250 x 4.6 mm, 5 µm)Chiralpak IA or similar amylose-based CSP
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)Acetonitrile / Water or Methanol / Water
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Experimental Protocol: Chiral HPLC
  • Column Selection and Screening: Screen different polysaccharide-based CSPs with various mobile phase compositions to find the optimal conditions for enantiomeric resolution.

  • Sample Preparation: Prepare a solution of the this compound racemate or diastereomeric mixture in the mobile phase.

  • Chromatographic Analysis: Equilibrate the chiral column with the chosen mobile phase. Inject the sample and run the analysis under isocratic conditions.

  • Optimization: Adjust the mobile phase composition (e.g., the ratio of the organic modifier) to improve the resolution (Rs) between the stereoisomeric peaks.

Logical Workflow and Pathway Diagrams

To aid in the selection and development of an appropriate HPLC method for this compound, the following workflows are presented.

HPLC_Method_Selection_Workflow start Start: this compound Sample analytical_goal Define Analytical Goal start->analytical_goal purity_quant Purity Assessment & Quantification analytical_goal->purity_quant Analysis purification Isolation & Purification analytical_goal->purification Purification chiral_sep Stereoisomer Separation analytical_goal->chiral_sep Chiral Analysis analytical_hplc Develop Analytical RP-HPLC Method (Table 1) purity_quant->analytical_hplc preparative_hplc Develop Preparative RP-HPLC Method (Table 2) purification->preparative_hplc chiral_hplc Develop Chiral HPLC Method (Table 3) chiral_sep->chiral_hplc analytical_protocol Follow Analytical Protocol analytical_hplc->analytical_protocol preparative_protocol Follow Preparative Protocol preparative_hplc->preparative_protocol chiral_protocol Follow Chiral Protocol chiral_hplc->chiral_protocol end End: Desired Result analytical_protocol->end preparative_protocol->end chiral_protocol->end

Caption: HPLC method selection workflow for this compound.

Analytical_HPLC_Workflow start Start: Sample Preparation (Dissolve & Filter) system_prep HPLC System Equilibration start->system_prep injection Sample Injection system_prep->injection gradient Gradient Elution injection->gradient detection UV/DAD Detection gradient->detection data_analysis Data Analysis (Peak Integration, Purity Check) detection->data_analysis end End: Analytical Results data_analysis->end

Caption: Experimental workflow for analytical HPLC.

Preparative_HPLC_Workflow start Start: Analytical Method Optimization scale_up Scale-up to Preparative Scale start->scale_up sample_prep High Concentration Sample Prep scale_up->sample_prep purification_run Preparative HPLC Run sample_prep->purification_run fraction_collection Fraction Collection purification_run->fraction_collection purity_analysis Analytical HPLC of Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions & Solvent Evaporation purity_analysis->pooling end End: Purified this compound pooling->end

Caption: Experimental workflow for preparative HPLC.

Conclusion

The separation of this compound by HPLC requires a systematic approach to method development, starting with reversed-phase techniques for analytical and preparative purposes. The provided protocols and workflows offer a solid foundation for researchers to establish robust and reliable HPLC methods for the analysis and purification of this complex natural product derivative. Due to the unique structure of this compound, empirical optimization of the suggested starting conditions will be essential to achieve the desired separation performance. Furthermore, for the resolution of its stereoisomers, a screening of various chiral stationary phases and mobile phase systems is highly recommended.

Potential Applications of Flambalactone in Microbiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the structural characteristics of Flambalactone as a lactone and its origin as a degradation product of the antibiotic flambamycin. Currently, there is a significant lack of published experimental data on the specific microbiological activities of this compound. Therefore, the applications and protocols outlined below are proposed as a foundational framework for initiating research into its potential antimicrobial properties. All proposed experiments are hypothetical and require validation.

Introduction

This compound is a complex lactone derived from the methanolysis of flambamycin, an antibiotic produced by Streptomyces hygroscopicus. While the direct antimicrobial activity of this compound has not been extensively characterized, its structural features, including a lactone ring, suggest potential for biological activity. Lactones are a class of compounds known for a wide range of bioactivities, including antimicrobial effects. This document outlines potential microbiological applications for this compound and provides detailed protocols for their investigation.

Application Note: Screening for Antibacterial Activity

Potential Application

This compound may possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Given that its parent compound, flambamycin, is an antibiotic, it is plausible that this compound retains some of this activity or exhibits a different spectrum of inhibition. Potential applications include use as a lead compound for the development of new antibacterial agents, particularly against drug-resistant strains.

Proposed Mechanism of Action (Hypothetical)

Based on the general mechanisms of other lactone-containing antibiotics, this compound could potentially interfere with bacterial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymatic processes. Quorum sensing inhibition is another possible mechanism for lactone-containing molecules.

Experimental Workflow for Antibacterial Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanism of Action Studies A Prepare this compound Stock Solution C Disk Diffusion Assay A->C B Culture Bacterial Strains (Gram-positive & Gram-negative panels) B->C D Measure Zones of Inhibition C->D E Broth Microdilution Assay D->E For active strains F Determine Minimum Inhibitory Concentration (MIC) E->F G Determine Minimum Bactericidal Concentration (MBC) F->G H Cell Membrane Permeability Assay F->H Investigate mechanism I Biofilm Formation Inhibition Assay F->I J Quorum Sensing Inhibition Assay F->J

Caption: Workflow for Investigating Antibacterial Activity of this compound.

Application Note: Investigating Antifungal Properties

Potential Application

Several natural and synthetic lactones have demonstrated antifungal activity. This compound could be investigated as a potential antifungal agent against common pathogenic yeasts and molds, such as Candida albicans and Aspergillus fumigatus.

Proposed Mechanism of Action (Hypothetical)

Potential antifungal mechanisms could involve the disruption of fungal cell wall synthesis (targeting chitin or glucan synthesis), interference with ergosterol biosynthesis in the fungal cell membrane, or inhibition of mitochondrial function.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where this compound could interfere with a fungal signaling pathway essential for growth and virulence, such as the calcineurin pathway.

G A External Stress (e.g., cell wall damage) B Ca2+ Influx A->B C Calmodulin B->C D Calcineurin Activation C->D E Dephosphorylation of Transcription Factor (e.g., Crz1) D->E F Nuclear Translocation E->F G Gene Expression (Cell wall synthesis, stress response) F->G H This compound I Inhibition H->I I->D

Caption: Hypothetical Inhibition of a Fungal Signaling Pathway by this compound.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium or fungus.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL for bacteria, ~1-5 x 10^6 CFU/mL for fungi)

  • Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

  • Spectrophotometer (optional, for OD reading)

Procedure:

  • Add 100 µL of appropriate broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of a row and mix.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Dilute the standardized inoculum to the final required concentration in broth (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add 10 µL of the final inoculum to each well (except the negative control).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.

  • Determine the MIC by visually inspecting for the lowest concentration with no visible growth. This can be confirmed by reading the optical density at 600 nm.

Protocol: Biofilm Formation Inhibition Assay

Objective: To assess the ability of this compound to prevent the formation of microbial biofilms.

Materials:

  • This compound stock solution

  • Tryptic Soy Broth (TSB) supplemented with glucose (for bacteria) or appropriate fungal growth medium

  • 96-well flat-bottom microtiter plates

  • Microbial inoculum standardized to 1 x 10^7 CFU/mL

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

Procedure:

  • Add 100 µL of broth to each well.

  • Perform a 2-fold serial dilution of this compound across the plate as described in the MIC protocol.

  • Add 100 µL of the standardized microbial inoculum to each well.

  • Incubate the plates without agitation for 24-48 hours at 37°C (or appropriate temperature for the microbe).

  • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Air-dry the plates.

  • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Wash the wells three times with PBS and air-dry.

  • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Read the absorbance at 570 nm. A reduction in absorbance compared to the growth control indicates biofilm inhibition.

Data Presentation (Hypothetical Data)

The following tables present a hypothetical summary of quantitative data that could be generated from the proposed experiments.

Table 1: Hypothetical Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive1632
Bacillus subtilisPositive816
Escherichia coliNegative>128>128
Pseudomonas aeruginosaNegative>128>128

Table 2: Hypothetical Antifungal Activity of this compound

Fungal StrainMIC₅₀ (µg/mL)MFC (µg/mL)
Candida albicans3264
Aspergillus fumigatus64>128
Cryptococcus neoformans1632

Table 3: Hypothetical Biofilm Inhibition by this compound

Microbial StrainBiofilm Inhibitory Concentration (BIC₅₀) (µg/mL)
Staphylococcus aureus8
Candida albicans16

Conclusion

While the current body of literature on the microbiological applications of this compound is sparse, its chemical nature as a lactone and its origin from an antibiotic-producing organism provide a strong rationale for investigating its potential antimicrobial properties. The application notes and protocols detailed herein offer a comprehensive starting point for researchers to explore the antibacterial, antifungal, and antibiofilm activities of this compound. Such research could uncover novel therapeutic leads in the ongoing battle against infectious diseases.

Application Notes and Protocols for In Vitro Assays Using Flambalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flambalactone

This compound is a chemical compound identified as a degradation product resulting from the methanolysis of the antibiotic flambamycin.[1] Its chemical formula is C₂₁H₂₆Cl₂O₁₀ and it is registered under CAS Number 55729-17-4.[1] As a complex lactone derived from a natural antibiotic, this compound presents a subject of interest for the exploration of its potential biological activities. These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the cytotoxic, anticancer, anti-inflammatory, and antioxidant properties of this compound.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the described in vitro assays.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
e.g., A549MTT24
e.g., A549MTT48
e.g., A549MTT72
e.g., MCF-7MTT24
e.g., MCF-7MTT48
e.g., MCF-7MTT72
e.g., HepG2MTT24
e.g., HepG2MTT48
e.g., HepG2MTT72

Table 2: Anti-inflammatory Activity of this compound

Assay TypeCell LineStimulantThis compound Conc. (µM)Analyte% InhibitionIC₅₀ (µM)
ELISAe.g., RAW 264.7LPSTNF-α
ELISAe.g., RAW 264.7LPSIL-6
Griess Assaye.g., RAW 264.7LPSNitric Oxide

Table 3: Antioxidant Activity of this compound

Assay TypeParameterResult (e.g., IC₅₀ in µg/mL)Positive Control (e.g., Ascorbic Acid)
DPPH Radical ScavengingIC₅₀
ABTS Radical ScavengingIC₅₀
Ferric Reducing Antioxidant Power (FRAP)FRAP Value (µM Fe(II)/mg)

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of this compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (solvent used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[2][3][4]

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate treat Treat with this compound dilutions start->treat incubate Incubate for 24, 48, or 72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read Measure absorbance at 570nm solubilize->read analyze Calculate % viability and IC50 read->analyze

Workflow for the MTT cytotoxicity assay.
In Vitro Anti-Inflammatory Assays

These assays evaluate the potential of this compound to modulate inflammatory responses in vitro.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages. This assay measures the ability of this compound to inhibit the LPS-induced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Protocol:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate conditions.

  • Cell Seeding: Seed the cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value.

Principle: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO). The Griess test is a colorimetric assay that measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.

Protocol:

  • Follow steps 1-6 from the pro-inflammatory cytokine assay protocol.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix 50 µL of the collected supernatant with 50 µL of the Griess reagent in a 96-well plate.

  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by this compound.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines NO Nitric Oxide iNOS->NO Inflammation Inflammatory Response Cytokines->Inflammation NO->Inflammation This compound This compound This compound->NFkB Inhibition? This compound->MAPK Inhibition?

Potential anti-inflammatory signaling pathways.
In Vitro Antioxidant Assays

These assays determine the free radical scavenging and reducing potential of this compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value is the concentration of this compound that scavenges 50% of the DPPH radicals. Use a known antioxidant like ascorbic acid or trolox as a positive control.

Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with a strong oxidizing agent. The ABTS•+ has a characteristic blue-green color. Antioxidants can reduce the ABT S•+, causing a discoloration that is proportional to their antioxidant activity.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation solution by mixing ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of different concentrations of this compound to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate for a defined time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC₅₀ value.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay dp_prep Prepare this compound dilutions & DPPH solution dp_mix Mix sample and DPPH dp_prep->dp_mix dp_incubate Incubate 30 min in dark dp_mix->dp_incubate dp_read Read absorbance at 517nm dp_incubate->dp_read end Calculate IC50 dp_read->end ab_prep Prepare this compound dilutions & ABTS•+ solution ab_mix Mix sample and ABTS•+ ab_prep->ab_mix ab_incubate Incubate 6 min ab_mix->ab_incubate ab_read Read absorbance at 734nm ab_incubate->ab_read ab_read->end start Start start->dp_prep start->ab_prep

Workflow for DPPH and ABTS antioxidant assays.

Disclaimer

These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions for their specific experimental setup. It is crucial to handle all chemicals with appropriate safety precautions. The biological activities of this compound have not been extensively characterized, and these proposed assays are designed to facilitate such investigations.

References

Application Notes and Protocols for the Analysis of Avilamycin Residues Using a Chemical Standard Approach

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flambalactone, a significant degradation product of the antibiotic flambamycin and the avilamycin antibiotic complex, serves as a crucial chemical standard in the quantification of avilamycin residues in animal tissues. Avilamycin is utilized in veterinary medicine, and monitoring its residue levels is essential for food safety. These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of chemical standards in the analysis of avilamycin residues, with a focus on the current regulatory-accepted methodology.

While this compound is a key metabolite, the current standard analytical approach involves the conversion of all avilamycin residues, including this compound, into a single marker residue, 3,5-dichloroisoeverninic acid (DIA), for accurate quantification. This document outlines the properties of this compound and provides a comprehensive protocol for the determination of total avilamycin residues as DIA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Properties of this compound

This compound is a solid powder with the following chemical properties[1][2]:

PropertyValue
CAS Number 55729-17-4
Molecular Formula C₂₁H₂₆Cl₂O₁₀
Molecular Weight 509.33 g/mol
Appearance White to off-white solid
Purity ≥95% by HPLC
Solubility Soluble in ethanol, methanol, DMF, or DMSO
Long Term Storage -20°C

Analytical Application of this compound

This compound is primarily used as a reference standard in analytical methods developed for the detection and quantification of avilamycin residues in various matrices, particularly in tissues from food-producing animals[1]. It is a metabolite formed by the cleavage of the ortho ester linkage in the avilamycin molecule[3].

Protocol for Determination of Total Avilamycin Residues as Dichloroisoeverninic Acid (DIA)

This protocol details the analytical method for the quantification of total avilamycin residues in porcine, poultry, and rabbit tissues by converting them to the marker residue DIA and analyzing it via LC-MS/MS. This method is aligned with current regulatory guidelines for monitoring avilamycin residues in food products.

Principle

Avilamycin and its metabolites, including this compound, are extracted from the tissue matrix. The extracted compounds are then subjected to alkaline hydrolysis to convert them into a single, stable marker residue, DIA. The DIA is then purified and quantified using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[4].

Materials and Reagents
  • This compound analytical standard (for reference and comparative studies)

  • Dichloroisoeverninic acid (DIA) analytical standard

  • Dichloroisoeverninic acid-d6 (DIA-d6) internal standard

  • Avilamycin analytical standard

  • Acetone, HPLC grade

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium acetate

  • Formic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Standard Solution Preparation
  • DIA and DIA-d6 Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standards in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the initial mobile phase to create a calibration curve (e.g., 1 to 100 ng/mL).

  • Fortification Standards: Prepare spiking solutions of avilamycin in acetone for recovery experiments.

Sample Preparation and Extraction
  • Homogenization: Homogenize 2 g of the tissue sample (e.g., muscle, liver, fat, kidney).

  • Extraction: Add 10 mL of acetone to the homogenized sample, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction step twice more.

  • Solvent Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Hydrolysis to DIA
  • Alkaline Hydrolysis: Reconstitute the dried extract in 4 mL of 2M NaOH.

  • Incubation: Incubate the mixture at 70°C for 30 minutes to hydrolyze all avilamycin residues to DIA.

  • Acidification: After cooling, acidify the solution to pH 2-3 with 6M HCl.

Purification
  • Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate, vortex for 1 minute, and centrifuge. Collect the upper organic layer. Repeat the extraction.

  • Evaporation: Combine the ethyl acetate fractions and evaporate to dryness under nitrogen.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Reconstitute the dried extract in the appropriate loading buffer and load it onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the DIA with methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_purification Purification cluster_analysis Analysis Homogenization 1. Homogenization (Tissue Sample) Extraction 2. Extraction (Acetone) Homogenization->Extraction Evaporation1 3. Evaporation Extraction->Evaporation1 Hydrolysis 4. Alkaline Hydrolysis (NaOH, 70°C) Evaporation1->Hydrolysis Acidification 5. Acidification (HCl) Hydrolysis->Acidification LLE 6. Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Evaporation2 7. Evaporation LLE->Evaporation2 SPE 8. Solid Phase Extraction (C18) Evaporation2->SPE Analysis 9. LC-MS/MS Analysis SPE->Analysis

Figure 1: Experimental workflow for the determination of total avilamycin residues as DIA.
LC-MS/MS Analysis

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the transitions for DIA and the internal standard DIA-d6.

Quantitative Data Summary

The following table summarizes the performance characteristics of the DIA-based analytical method for avilamycin residues in various animal tissues.

ParameterMuscleLiverKidneySkin/Fat
Limit of Detection (LOD) (µg/kg) 2.7 - 7.23.01.06.7
Limit of Quantification (LOQ) (µg/kg) 8.3 - 24103.322.4
Recovery (%) 94 - 10694 - 10694 - 10694 - 106
Repeatability (RSD%) ≤ 11≤ 11≤ 11≤ 11

Data compiled from published validation studies.

Signaling Pathway and Logical Relationships

The analytical strategy is based on the chemical conversion of a complex mixture of parent drug and metabolites into a single, quantifiable marker.

Logical_Relationship Avilamycin Avilamycin (Parent Drug) Hydrolysis Alkaline Hydrolysis Avilamycin->Hydrolysis Metabolites Metabolites (including this compound) Metabolites->Hydrolysis DIA Dichloroisoeverninic Acid (DIA) (Marker Residue) Hydrolysis->DIA LCMS LC-MS/MS Quantification DIA->LCMS

Figure 2: Logical relationship of the analytical strategy.

The use of this compound as a chemical standard is important for the identification and characterization of avilamycin metabolites. However, for the quantitative determination of total avilamycin residues in edible tissues, the conversion to DIA followed by LC-MS/MS analysis is the preferred and more robust regulatory method. This approach ensures the comprehensive and accurate measurement of all residues, contributing to food safety and regulatory compliance. The detailed protocol and performance data provided herein serve as a valuable resource for laboratories involved in veterinary drug residue analysis.

References

Troubleshooting & Optimization

Technical Support Center: Flambalactone Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is a lactone and why is its stability a concern? A lactone is a cyclic ester, an organic functional group formed by the intramolecular esterification of a hydroxycarboxylic acid.[1] The stability of the lactone ring is a critical factor in research and drug development because the ring can be susceptible to hydrolysis, which opens the ring and forms the parent hydroxy acid.[1][2] This degradation can lead to a loss of biological activity and complicates the interpretation of experimental results.[3]

Q2: What are the primary degradation pathways for lactones? The most common degradation pathway for lactones is hydrolysis.[2] This reaction involves the cleavage of the ester bond within the ring by water. Hydrolysis can be catalyzed by acids, bases, or enzymes (lactonases). The rate and mechanism of hydrolysis are highly dependent on the pH of the solution and the structure of the lactone.

Q3: How does pH affect the stability of flambalactone? Generally, lactones are most stable in acidic to neutral conditions and become increasingly unstable under basic (alkaline) conditions. In acidic solutions, hydrolysis can occur, although often at a slower rate than in basic solutions. As the pH increases, base-catalyzed hydrolysis becomes the dominant degradation pathway, leading to a rapid opening of the lactone ring. The pH of maximum stability for many lactones is typically in the acidic range.

Q4: What is the impact of temperature on this compound stability? Elevated temperatures generally accelerate the rate of lactone degradation. The relationship between temperature and the degradation rate constant can often be described by the Arrhenius equation. For every 1°C increase in temperature, the rate of hydrolysis can increase significantly. Therefore, it is crucial to control the temperature during experiments and storage.

Q5: Is this compound sensitive to light? Light, particularly UV radiation, can be a source of energy that promotes the degradation of many organic molecules. While specific photostability data for "this compound" is unavailable, it is a good laboratory practice to protect solutions of any novel compound from light to prevent potential photolytic degradation. This can be achieved by using amber vials or by wrapping containers in aluminum foil.

Q6: What are the best practices for storing this compound solutions? To maximize stability, this compound solutions should be stored at low temperatures (e.g., 2-8°C or frozen) and protected from light. The choice of solvent is also important; using anhydrous solvents can prevent hydrolysis. If aqueous buffers are necessary, they should be prepared at a pH where the lactone is most stable, typically in the acidic range. It is also advisable to prepare fresh solutions before use whenever possible.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to unstable conditions.- Ensure that the pH of all aqueous solutions is controlled and maintained in the optimal range (typically acidic for lactones).- Perform experiments at a controlled and consistent temperature.- Protect all solutions from light by using amber vials or foil.- Prepare fresh solutions for each experiment.
Appearance of unexpected peaks in HPLC or LC-MS analysis. The new peaks are likely degradation products, such as the ring-opened hydroxy acid.- Confirm the identity of the new peaks by mass spectrometry. The hydrolyzed product will have a molecular weight 18 units (H₂O) higher than the parent lactone.- Optimize the experimental conditions (pH, temperature) to minimize degradation.- Adjust the HPLC method to ensure separation and quantification of both the lactone and its degradation products.
Low yield in a synthesis or reaction involving a lactone. The lactone ring may have been opened by the reaction conditions, particularly if basic reagents or aqueous workups at high pH were used.- If possible, use non-aqueous and non-basic conditions.- If a basic reagent is necessary, consider adding it at a low temperature and for the shortest possible time.- During workup, use acidic or neutral aqueous solutions to wash the organic phase.- The use of excess dimethylamine in a Mannich reaction has been reported to open a five-membered lactone ring.
Difficulty in dissolving this compound. Lactones can have variable solubility. Using an inappropriate solvent can lead to issues.- Test a range of solvents to find the most suitable one.- For aqueous solutions, the addition of a co-solvent like ethanol or DMSO might be necessary.- Note that dissolving lactones in non-aqueous solvents like alcohols can still lead to degradation if certain salts are present.

Quantitative Data on Lactone Stability

The stability of a lactone is influenced by its ring size, substituents, and the experimental conditions. The table below summarizes representative stability data for different types of lactones.

Lactone Type Condition Parameter Value Reference
γ-ButyrolactoneAcid-catalyzed hydrolysisActivation Free EnergyHigh barrier, slow hydrolysis
δ-ValerolactoneAcid-catalyzed hydrolysisActivation Free EnergyHigh barrier, slow hydrolysis
β-PropiolactoneNeutral hydrolysisActivation Free EnergyLower barrier, more reactive
N-acyl-homoserine lactonepH 7.4, 50°CDegradation~30% degraded after 48 hours
N-acyl-homoserine lactonepH 6.5, 50°CDegradation~10% degraded after 48 hours
N-acyl-homoserine lactonepH 5.0, 50°CDegradationStable over 48 hours
Drospirenone (γ-lactone)Stored in standard glass vials (aqueous/ACN)DegradationSusceptible to base-catalyzed hydrolysis due to sodium leaching from glass, increasing pH
Lovastatin (δ-lactone)Stored in standard glass vials (aqueous/ACN)DegradationSusceptible to base-catalyzed hydrolysis due to sodium leaching from glass, increasing pH

Note: This table provides general examples. The stability of this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol outlines a typical experiment to determine the stability of this compound under various pH and temperature conditions.

  • Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

    • Aliquot the solutions into separate vials for each time point and condition.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from each condition.

  • Quenching the Reaction: Immediately stop any further degradation by adding an equal volume of cold acetonitrile or by acidifying the sample if it's in a basic buffer. Store samples at -20°C until analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2) to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general approach to developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD). For higher sensitivity and confirmation of identity, an LC-MS system can be used.

  • Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A gradient elution is often necessary to separate the parent compound from its more polar degradation products.

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to ensure an acidic pH and good peak shape).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% acid.

  • Forced Degradation: To ensure the method is "stability-indicating," perform forced degradation studies. Expose this compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to generate degradation products. The HPLC method must be able to resolve the peak for this compound from all degradation product peaks.

  • Method Validation: Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and specificity.

  • Sample Analysis:

    • Inject the samples from the stability study (Protocol 1).

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the time zero (t=0) sample.

Visualizations

Lactone_Degradation_Pathways cluster_acid Acid-Catalyzed Hydrolysis (A_AC2 Mechanism) cluster_base Base-Catalyzed Hydrolysis (B_AC2 Mechanism) Lactone_A This compound (Lactone) Protonated_Lactone Protonated Lactone Lactone_A->Protonated_Lactone + H⁺ (fast) Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Lactone->Tetrahedral_Intermediate_A + H₂O (slow) Hydroxy_Acid_A Hydroxy Acid (Degradation Product) Tetrahedral_Intermediate_A->Hydroxy_Acid_A - H⁺ (fast) Lactone_B This compound (Lactone) Tetrahedral_Intermediate_B Tetrahedral Intermediate Lactone_B->Tetrahedral_Intermediate_B + OH⁻ (slow) Hydroxy_Acid_B Hydroxy Acid Tetrahedral_Intermediate_B->Hydroxy_Acid_B Ring Opening Carboxylate Carboxylate Salt (Degradation Product) Hydroxy_Acid_B->Carboxylate - H⁺ (fast)

Caption: General degradation pathways of a lactone via acid- and base-catalyzed hydrolysis.

Experimental_Workflow Start Start: Prepare this compound Stock Solution Prep_Buffers Prepare Buffers (pH 3, 5, 7.4, 9) Start->Prep_Buffers Incubate Incubate Samples at Different Temperatures (4°C, 25°C, 40°C) Prep_Buffers->Incubate Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sampling Sampling->Incubate Continue Incubation Quench Quench Reaction & Store at -20°C Sampling->Quench HPLC Analyze by Stability-Indicating HPLC Quench->HPLC Data Plot Concentration vs. Time HPLC->Data End End: Determine Degradation Kinetics Data->End

Caption: Experimental workflow for a typical lactone stability study.

References

Technical Support Center: Improving the Yield of Bicyclic γ-Lactone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of a specific compound named "Flambalactone" is not well-documented in the reviewed literature. Therefore, this guide will focus on the synthesis of a representative bicyclic γ-lactone, a common structural motif in natural products and pharmaceuticals. The principles and troubleshooting strategies outlined here are broadly applicable to similar synthetic targets.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of bicyclic γ-lactones, with a focus on improving reaction yields.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of bicyclic γ-lactones.

1. Low or No Product Yield

Question: My Diels-Alder reaction to form the bicyclic lactone precursor is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a Diels-Alder reaction can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

  • Reagent and Solvent Quality: Ensure all reagents and solvents are pure and dry. Trace impurities or water can inhibit the reaction. It is recommended to use freshly distilled solvents and purified starting materials.

  • Reaction Conditions: Temperature, reaction time, and concentration are critical parameters.

    • Temperature: Some Diels-Alder reactions proceed at room temperature, while others require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to a retro-Diels-Alder reaction.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

    • Reaction Time: The reaction may simply need more time to proceed to completion. Monitor the reaction progress using techniques like TLC or GC-MS.[1]

    • Concentration: For intermolecular reactions, higher concentrations can increase the reaction rate. However, for intramolecular reactions, high dilution is often necessary to favor the desired cyclization over intermolecular side reactions.

  • Diene Conformation: The diene must be in the s-cis conformation to react. Cyclic dienes are locked in the reactive s-cis conformation and are often more reactive.[1]

  • Catalyst: Lewis acids can catalyze the reaction by coordinating to the dienophile, making it more electrophilic.[1]

2. Formation of Multiple Products (Low Selectivity)

Question: My reaction is producing a mixture of endo and exo isomers. How can I improve the stereoselectivity?

Answer: The formation of both endo and exo products is common in Diels-Alder reactions.

  • Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product, formed faster at lower temperatures. The exo product is typically more thermodynamically stable and may be favored at higher temperatures.[1] Adjusting the reaction temperature can influence the product ratio.

  • Catalyst Selection: Chiral Lewis acid catalysts can be employed to favor the formation of a specific enantiomer.

3. Side Reactions During Lactonization

Question: I am observing significant side reactions during the lactonization step. What are the common side reactions and how can I avoid them?

Answer: Common side reactions in lactonization include intermolecular polymerization and dehydration.

  • Intermolecular Polymerization: This is a common side reaction, especially in the synthesis of macrocyclic lactones, but it can also occur during the formation of smaller rings.

    • High-Dilution Conditions: The most effective method to minimize intermolecular reactions is to maintain a very low concentration of the starting material. This can be achieved by the slow addition of the substrate to the reaction vessel.

  • Dehydration: If the starting material is a hydroxy acid, dehydration to form an unsaturated carboxylic acid can compete with lactonization.

    • Milder Reagents: Employ milder reaction conditions. For acid-catalyzed reactions, use a less aggressive acid or lower the temperature. Consider using dehydrating agents that favor intramolecular cyclization, such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

4. Difficulty in Product Purification

Question: I am having trouble purifying the final lactone product. What are the recommended methods?

Answer: The choice of purification method depends on the properties of the lactone and the impurities present.

  • Column Chromatography: This is a common method for separating lactones from reaction byproducts. The choice of solvent system is critical for achieving good separation.

  • Crystallization: If the lactone is a solid, crystallization can be an effective purification method. Fractional crystallization can be used to separate diastereomers.

  • Extraction: The lactone is generally less polar than the starting hydroxy acid. This difference can be exploited by extracting the crude product with a non-polar organic solvent. The hydroxy acid can then be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution).

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Bicyclic γ-Lactone Synthesis

Potential Cause Suggested Solution(s)
Low Reagent/Solvent Purity Use freshly distilled/purified reagents and solvents. Ensure anhydrous conditions if necessary.
Suboptimal Temperature Screen a range of temperatures. Start with lower temperatures and gradually increase.
Insufficient Reaction Time Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Low Reactant Concentration For intermolecular steps, increase the concentration of reactants.
Diene in s-trans Conformation Use a cyclic diene or modify the acyclic diene to favor the s-cis conformation.
Inactive Catalyst Use a fresh batch of catalyst. Consider screening different Lewis acids.

Table 2: Optimizing Stereoselectivity in the Diels-Alder Reaction

Factor Effect on Selectivity Recommended Action
Temperature Lower temperatures generally favor the kinetic (endo) product. Higher temperatures can lead to the thermodynamic (exo) product.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Catalyst Chiral Lewis acids can induce enantioselectivity.Screen a variety of chiral catalysts to find the optimal one for the desired stereoisomer.
Solvent The polarity of the solvent can influence the transition state and affect stereoselectivity.Experiment with different solvents of varying polarity.

Experimental Protocols

General Procedure for the Diels-Alder Reaction to form a Bicyclic Lactone Precursor

This protocol describes a general procedure for the Diels-Alder reaction between a diene and a dienophile, which is a common first step in the synthesis of bicyclic γ-lactones.

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the dienophile (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Diene Addition: Add the diene (1.0 - 3.0 equiv) to the solution.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1-24 hours). Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired bicyclic adduct.

General Procedure for Lactonization

This protocol describes a general procedure for the intramolecular cyclization of a hydroxy acid to form a lactone.

  • Substrate Preparation: Dissolve the hydroxy acid (1.0 equiv) in a suitable solvent (e.g., THF, CH₂Cl₂) in a round-bottom flask.

  • Reagent Addition: Add the lactonization agent (e.g., DCC with a catalytic amount of DMAP, or an acid catalyst like PTSA).

  • Reaction Conditions: Stir the reaction at the appropriate temperature until the starting material is consumed, as monitored by TLC. For reactions prone to polymerization, the substrate may be added slowly via a syringe pump to maintain high dilution.

  • Workup: Quench the reaction (e.g., by adding water or a mild acid/base). Extract the product with an organic solvent. Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_da Diels-Alder Reaction cluster_hydrolysis Ester Hydrolysis (if needed) cluster_lactonization Lactonization da1 Dissolve Dienophile da2 Add Diene da1->da2 da3 Heat/Stir da2->da3 da4 Monitor by TLC/GC-MS da3->da4 da5 Workup & Concentration da4->da5 da_purify Purification (Chromatography) da5->da_purify h1 Dissolve Adduct da_purify->h1 Bicyclic Adduct h2 Add Base (e.g., LiOH) h1->h2 h3 Stir h2->h3 h4 Acidify h3->h4 h5 Extract Hydroxy Acid h4->h5 l1 Dissolve Hydroxy Acid h5->l1 Hydroxy Acid l2 Add Lactonization Reagent l1->l2 l3 Stir (High Dilution) l2->l3 l4 Monitor by TLC l3->l4 l5 Workup & Concentration l4->l5 l_purify Purification l5->l_purify end end l_purify->end Final Bicyclic γ-Lactone

Caption: Experimental workflow for bicyclic γ-lactone synthesis.

troubleshooting_workflow start Low Yield of Bicyclic Lactone q1 Check Reagent Purity & Dryness start->q1 a1_yes Reagents are pure and dry q1->a1_yes Yes a1_no Purify/Dry Reagents q1->a1_no No q2 Optimize Reaction Conditions? a1_yes->q2 a1_no->q2 a2_yes Conditions Optimized q2->a2_yes Yes a2_no Screen Temp, Time, Conc. q2->a2_no No q3 Side Reactions Observed? a2_yes->q3 a2_no->q3 a3_yes Identify & Mitigate Side Reactions q3->a3_yes Yes a3_no Consider Alternative Synthetic Route q3->a3_no No end Improved Yield a3_yes->end a3_no->end

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Flambalactone Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for Flambalactone, a novel and potent inhibitor of Kinase-Associated Protein 6 (KAP6). This compound's therapeutic potential is significant, particularly in oncology research. However, its hydrophobic and planar chemical structure results in poor aqueous solubility, a common challenge encountered with many small molecule kinase inhibitors.[1][2] This guide provides comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help researchers overcome solubility issues and ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing high-concentration this compound stock solutions?

A1: For preparing high-concentration stock solutions (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits excellent solubility in DMSO. Ensure that the DMSO is anhydrous and of high purity to prevent degradation of the compound. For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium below 0.5% to avoid cytotoxicity.[3]

Q2: I observed a precipitate after diluting my DMSO stock solution into an aqueous buffer (e.g., PBS). What is the cause and how can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to fall out of solution.[3]

To prevent this:

  • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.

  • Use a serial dilution method: Instead of a single large dilution, perform serial dilutions in the aqueous buffer.

  • Add the stock solution slowly while vortexing: Add the DMSO stock dropwise to the aqueous buffer while gently vortexing or stirring. This helps to disperse the compound more effectively.[3]

  • Pre-warm the aqueous buffer: Warming the buffer to 37°C can sometimes improve solubility.

Q3: My this compound is precipitating in the cell culture medium during my experiment. What could be the reasons?

A3: Precipitation in cell culture media can be caused by several factors:

  • Exceeding Kinetic Solubility: The concentration of this compound in the medium may be above its kinetic solubility limit under your specific experimental conditions (e.g., temperature, pH, media components).

  • Temperature Shifts: Moving from room temperature to a 37°C incubator can alter solubility.

  • pH Changes: The CO2 environment in an incubator can lower the pH of the medium, which may affect the solubility of pH-sensitive compounds.

  • Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the medium, leading to the formation of insoluble complexes.

Q4: How can I improve the solubility of this compound for in vitro assays?

A4: Several strategies can be employed to enhance the solubility of this compound for in vitro experiments:

  • Co-solvent Systems: Using a mixture of solvents can improve solubility. For example, a combination of DMSO and polyethylene glycol (PEG) can be effective. However, always test for cellular toxicity of any co-solvent system.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility. This is more applicable for cell-free assays, as cell culture media are buffered to a specific pH range.

  • Use of Solubilizing Agents: Surfactants or cyclodextrins can be used to encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility in aqueous solutions.

Q5: What are the recommended formulation strategies for in vivo studies with this compound?

A5: For in vivo studies, achieving adequate exposure is critical. Due to its poor aqueous solubility, direct administration of this compound in a simple aqueous vehicle is not feasible. Recommended formulation strategies include:

  • Co-solvent Formulations: A mixture of solvents such as PEG 400, propylene glycol, and ethanol can be used to dissolve this compound for parenteral administration.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can enhance the oral bioavailability of poorly soluble drugs like this compound.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution rate, thereby improving bioavailability.

  • Cyclodextrin Complexes: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve the solubility and bioavailability of hydrophobic compounds.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding the compound to the medium. The compound's concentration exceeds its solubility in the aqueous media.- Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume.- Perform serial dilutions of the stock solution in the culture medium.
Precipitate forms over time in the incubator. - Temperature shift: Changes in temperature can affect solubility.- pH shift: The CO2 environment can alter the pH of the media.- Interaction with media components: The compound may interact with salts or proteins.- Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the media is properly buffered for the incubator's CO2 concentration.
Inconsistent results in cell-based assays. - Variable compound concentration: Precipitation leads to an unknown and variable effective concentration of the compound.- Cell stress/toxicity: The precipitate itself might be causing cellular stress.- Determine the maximum soluble concentration of this compound in your specific cell culture system before conducting the assay (see Protocol 2).- Visually inspect the wells for any signs of precipitation before and during the experiment.
Low compound exposure in animal models. Poor bioavailability: The compound is not being absorbed efficiently due to its low solubility.- Employ advanced formulation strategies such as co-solvents, lipid-based formulations, or cyclodextrin complexes (see Protocol 4).- Consider particle size reduction techniques to create a nanosuspension.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.001
Phosphate-Buffered Saline (PBS), pH 7.4< 0.001
Ethanol1.2
Polyethylene Glycol 400 (PEG 400)25
Dimethyl Sulfoxide (DMSO)> 100

Table 2: Comparison of Formulation Strategies for Solubility Enhancement

Formulation StrategyVehicle CompositionAchievable this compound Concentration (mg/mL)
Aqueous Suspension Water + 0.5% Tween® 80< 0.1
Co-solvent System 30% PEG 400, 10% Ethanol, 60% Saline5
Cyclodextrin Complex 20% (w/v) HP-β-CD in Water10

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

Objective: To prepare a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a final concentration of 50 mM.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium

Objective: To determine the maximum concentration of this compound that remains in solution in a specific cell culture medium over a defined period.

Materials:

  • 50 mM this compound stock solution in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance or light scattering

Methodology:

  • Prepare a series of dilutions of the this compound stock solution in DMSO.

  • In a 96-well plate, add 198 µL of pre-warmed (37°C) cell culture medium to each well.

  • Add 2 µL of the DMSO dilutions of this compound to the wells to achieve the desired final concentrations (this maintains a constant 1% DMSO concentration). Include a DMSO-only control.

  • Mix the plate gently and immediately measure the absorbance at a wavelength between 500-700 nm (where the compound does not absorb light). This is the initial reading (T=0).

  • Incubate the plate at 37°C in a CO2 incubator.

  • Measure the absorbance again at various time points (e.g., 1, 4, and 24 hours).

  • An increase in absorbance or light scattering compared to the control indicates precipitation. The highest concentration that does not show a significant increase is the kinetic solubility limit.

Protocol 3: Solubility Enhancement using a Co-Solvent System

Objective: To prepare a 5 mg/mL solution of this compound using a co-solvent system for in vivo studies.

Materials:

  • This compound powder

  • Polyethylene Glycol 400 (PEG 400)

  • Ethanol (200 proof)

  • Sterile saline solution

  • Sterile glass vial

  • Magnetic stirrer

Methodology:

  • Weigh the required amount of this compound into a sterile glass vial.

  • Add PEG 400 to the vial (e.g., 30% of the final volume).

  • Add ethanol to the vial (e.g., 10% of the final volume).

  • Stir the mixture until the this compound is completely dissolved. Gentle warming (to 37-40°C) may be applied if necessary.

  • Slowly add the sterile saline solution (60% of the final volume) to the mixture while stirring continuously.

  • The final solution should be clear. If any cloudiness appears, the solubility limit in this vehicle has been exceeded.

Mandatory Visualizations

RGF_KAP6_Signaling_Pathway cluster_membrane Cell Membrane RGF_Receptor RGF Receptor PI3K PI3K RGF_Receptor->PI3K RGF Raptor-Growth Factor (RGF) RGF->RGF_Receptor PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt KAP6 KAP6 Akt->KAP6 Downstream Downstream Targets (Proliferation, Survival) KAP6->Downstream This compound This compound This compound->KAP6

Caption: RGF/KAP6 signaling pathway with this compound's point of inhibition.

Solubility_Workflow Start Start: Poorly Soluble This compound Stock Prepare High-Concentration Stock in 100% DMSO (Protocol 1) Start->Stock AssayType Select Assay Type Stock->AssayType InVitro In Vitro Assay AssayType->InVitro  In Vitro InVivo In Vivo Study AssayType->InVivo  In Vivo KineticSol Determine Kinetic Solubility in Media (Protocol 2) InVitro->KineticSol Formulation Develop Formulation Strategy (Co-solvent, Cyclodextrin, etc.) InVivo->Formulation Precipitation Precipitation Observed? KineticSol->Precipitation Proceed Proceed with Experiment Formulation->Proceed Precipitation->Proceed  No Optimize Optimize Formulation or Lower Concentration Precipitation->Optimize  Yes Optimize->KineticSol

Caption: Experimental workflow for assessing this compound solubility.

Troubleshooting_Tree Start Precipitate Observed with this compound? When When does it occur? Start->When  Yes Immediate Immediately upon dilution in aqueous buffer When->Immediate DuringIncubation During 37°C incubation in cell culture When->DuringIncubation Sol1 Solution: - Lower final concentration - Add stock slowly while mixing - Use serial dilutions Immediate->Sol1 Sol2 Solution: - Pre-warm media to 37°C - Check media buffering (HEPES) - Test without serum DuringIncubation->Sol2 StillPrecipitates Still Precipitates? Sol1->StillPrecipitates Sol2->StillPrecipitates Sol3 Consider Advanced Formulation: - Co-solvents (e.g., PEG) - Cyclodextrins StillPrecipitates->Sol3  Yes

Caption: Troubleshooting decision tree for this compound precipitation.

References

Technical Support Center: Sesquiterpene Lactone Purification

Author: BenchChem Technical Support Team. Date: November 2025

Note to User: The initially requested topic, "Flambalactone," does not correspond to a known compound in scientific literature. To provide a valuable and technically accurate resource that aligns with the spirit of your request, this guide focuses on Parthenolide , a well-researched sesquiterpene lactone known for its significant purification challenges. The principles and troubleshooting steps outlined here are broadly applicable to other complex natural products.

Frequently Asked Questions (FAQs)

Q1: What is Parthenolide and why is its purification challenging?

Parthenolide is a sesquiterpene lactone primarily isolated from the plant Feverfew (Tanacetum parthenium).[1][2][3] Its purification is challenging due to several factors:

  • Poor Water Solubility: Parthenolide is sparingly soluble in aqueous solutions, which can complicate extraction and certain chromatographic methods.[1][4]

  • Chemical Instability: The molecule contains an α-methylene-γ-lactone ring and an epoxide, which are reactive and susceptible to degradation under certain conditions.

  • Sensitivity to pH and Temperature: It is unstable at pH levels below 3 or above 7 and degrades at elevated temperatures, especially in the presence of moisture.

  • Co-extraction of Impurities: Crude extracts from Feverfew are complex mixtures containing other sesquiterpene lactones, flavonoids, and lipids that often have similar polarities, leading to co-elution during chromatography.

Q2: What are the key stability concerns for Parthenolide during purification and storage?

Parthenolide is sensitive to several environmental factors:

  • pH: The compound is most stable in a pH range of 5 to 7. Acidic (pH < 3) or alkaline (pH > 7) conditions can lead to hydrolysis and other degradation reactions, such as acid-induced cyclization.

  • Temperature & Moisture: In the solid state, degradation is significantly influenced by temperature and moisture. Storing powdered extract at 50°C can result in a 40% loss of parthenolide over 6 months. Even at 40°C, degradation increases from 18% to 32% when relative humidity goes from 0% to 75%. For long-term stability, storage at -20°C is recommended.

  • Binding to Other Molecules: In dried plant material, parthenolide can covalently bind to plant proteins, forming inactive adducts, which represents a significant loss.

Q3: What are the best solvents for dissolving and extracting Parthenolide?

Parthenolide exhibits good solubility in several organic solvents but is poorly soluble in water.

  • For Stock Solutions: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents.

  • For Extraction: Acetonitrile, methanol, and ethanol are commonly used for extraction from plant material. Liquid-liquid extraction often employs solvents like ethyl acetate or dichloromethane to partition parthenolide from aqueous mixtures.

Data Presentation: Properties and Purification Parameters

Table 1: Solubility of Parthenolide

Solvent Approximate Solubility Reference
Ethanol ~30 mg/mL
DMSO ~20 mg/mL
Dimethylformamide (DMF) ~20 mg/mL
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL

| Water | Insoluble | |

Table 2: Impact of Environmental Conditions on Parthenolide Stability

Condition Observation Reference
pH (in solution) Stable between pH 5-7; unstable at pH < 3 or > 7.
Temperature (solid state, 6 months) Stable at 5°C/31% RH. ~40% degradation at 50°C/31% RH.
Humidity (solid state, 40°C, 6 months) ~18% degradation at 0% RH. ~32% degradation at 75% RH.
Storage (solid state) Stable for ≥ 4 years at -20°C.

| Storage (in DMSO/ethanol) | Stable for up to 3 months at -20°C. | |

Table 3: Comparison of Extraction Techniques for Parthenolide from Feverfew

Extraction Method Solvent/Conditions Parthenolide Yield Reference
Conventional Solvent Extraction Acetonitrile 350 mg / 100 g biomass
Conventional Solvent Extraction Methanol 763.6 mg / 100 g dry material
Supercritical Fluid Extraction (SFE) CO₂, 600 bar, 60°C 328.8 mg / 100 g raw material

| Supercritical Fluid Extraction (SFE) | CO₂, 400 bar, 60°C | 5.2% of total extract | |

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of parthenolide.

Problem 1: Low Yield After Extraction

  • Q: My final yield of parthenolide after extraction is significantly lower than expected. What could be the cause?

    • A: Several factors could be responsible:

      • Inefficient Extraction: The choice of solvent is critical. While polar solvents like methanol are effective, the extraction time and technique (e.g., maceration, sonication, Soxhlet) must be optimized. A rapid method using acetonitrile/water (90:10) with stirring has shown good results.

      • Degradation During Extraction: If using heat (e.g., Soxhlet), prolonged exposure to high temperatures can degrade parthenolide. Similarly, if the pH of the extraction mixture is not controlled and falls into an acidic or alkaline range, significant loss can occur.

      • Poor Quality of Starting Material: The concentration of parthenolide in Feverfew varies depending on the plant part (leaves are highest), harvest time, and storage conditions of the raw material. Long-term storage of plant material at room temperature can lead to a 35-50% decrease in parthenolide content over 9 months.

Problem 2: Issues During Chromatographic Purification (HPLC/Flash)

  • Q: I'm observing poor peak shape (tailing or fronting) in my HPLC results. How can I fix this?

    • A: Poor peak shape is often related to sample overload, secondary interactions, or issues with the mobile phase.

      • Sample Overload: Injecting too concentrated a sample can cause peak tailing. Try diluting your sample. Parthenolide is poorly soluble in highly aqueous mobile phases, so it may precipitate at the column head if the starting mobile phase is too weak. Dissolve the sample in a solvent strong enough to keep it soluble but weak enough not to cause peak distortion (e.g., the mobile phase itself).

      • Acid/Base Interactions: For acid-sensitive compounds, adding a basic modifier like triethylamine (0.1–2.0%) to the mobile phase can improve peak shape. For basic compounds, an acidic modifier like formic or acetic acid (0.1–2.0%) may help.

      • Column Contamination/Damage: Contaminants from previous runs or a damaged column inlet can cause peak distortion. Flush the column with a strong solvent or, if necessary, trim the first few millimeters of the column inlet.

  • Q: My chromatogram shows co-eluting peaks, and I can't get a pure fraction of parthenolide. What should I do?

    • A: Co-elution is a common problem when purifying complex natural extracts.

      • Optimize Mobile Phase: Adjust the solvent gradient and composition. A shallower gradient can increase the separation between closely eluting peaks. Experiment with different solvent systems (e.g., methanol/water vs. acetonitrile/water) as selectivity can change.

      • Change Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry may be necessary. For example, switching from a standard C18 column to one with a different functionality (e.g., Phenyl-Hexyl or Cyano) can alter selectivity and resolve co-eluting impurities.

      • Employ Orthogonal Techniques: Consider two-dimensional chromatography or complementary techniques. For instance, after a reversed-phase HPLC step, a subsequent purification using supercritical fluid chromatography (SFC) may effectively separate impurities that co-eluted in the first step.

  • Q: I am seeing new, unexpected peaks in my chromatogram, especially after sample processing or storage. What are they?

    • A: These are likely degradation products. Parthenolide can degrade under several conditions:

      • pH-induced Degradation: If samples are stored in solutions with a pH outside the 5-7 range, degradation can occur. An acid-induced cyclization can produce a guaianolide-type sesquiterpene lactone, which will appear as a new peak.

      • Thermal Degradation: Heating samples, especially for solvent evaporation, can cause degradation. Use a rotary evaporator at low temperatures or freeze-drying to remove solvents.

      • Solvent Reactions: Ensure solvents are high quality and free of contaminants that could react with the sample.

Experimental Protocols

Protocol 1: Extraction of Parthenolide from Feverfew

This protocol provides a general method for obtaining a parthenolide-rich crude extract.

  • Material Preparation: Obtain dried aerial parts of Feverfew (Tanacetum parthenium) and grind them into a fine powder.

  • Extraction:

    • Weigh 100 g of the powdered plant material.

    • Macerate the powder in 1 L of an acetonitrile/water mixture (90:10, v/v) for 30 minutes with constant stirring at room temperature. Alternatively, use 90% ethanol.

    • Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Solvent Evaporation:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation.

    • Evaporate until a thick, paste-like crude extract is obtained.

  • Liquid-Liquid Partitioning (Optional Cleanup):

    • Dissolve the crude extract in a 50% ethanol-water mixture.

    • Perform liquid-liquid extraction using ethyl acetate. Parthenolide will preferentially move to the ethyl acetate phase.

    • Collect the ethyl acetate phase and evaporate the solvent under reduced pressure to yield a purified extract.

Protocol 2: HPLC Purification of Parthenolide

This protocol outlines a standard method for purifying parthenolide from a crude extract using High-Performance Liquid Chromatography (HPLC).

  • System Preparation:

    • Column: Use a C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

    • Detection: UV detector set to 210 nm.

  • Sample Preparation:

    • Dissolve the crude extract in the mobile phase or a suitable solvent like methanol to a concentration of 10-20 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.

  • Chromatographic Conditions:

    • Flow Rate: Set according to column dimensions (e.g., 1.5 mL/min for a 4.6 mm ID column). Adjust for a preparative column.

    • Gradient Elution: A linear gradient is often effective. A typical gradient might be:

      • Start with 50% B, hold for 5 minutes.

      • Increase linearly to 95% B over 20-30 minutes.

      • Hold at 95% B for 5 minutes to wash the column.

      • Return to initial conditions and equilibrate for 10-15 minutes before the next injection. (Note: This gradient is a starting point and must be optimized based on the specific crude extract and column used).

  • Fraction Collection:

    • Monitor the chromatogram for the peak corresponding to parthenolide (identify using a standard if available).

    • Collect the eluting fraction containing the target peak.

  • Post-Purification:

    • Combine the collected fractions.

    • Remove the organic solvent using a rotary evaporator at low temperature.

    • Freeze-dry (lyophilize) the remaining aqueous solution to obtain pure parthenolide as a white solid.

Visualizations

experimental_workflow raw_material Feverfew Biomass (Dried, Powdered) extraction Solid-Liquid Extraction (e.g., Acetonitrile/Water) raw_material->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator < 40°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Chromatographic Purification (Prep-HPLC, C18) crude_extract->purification fraction_collection Fraction Collection purification->fraction_collection final_processing Solvent Removal & Freeze-Drying fraction_collection->final_processing pure_parthenolide Pure Parthenolide (>98%) final_processing->pure_parthenolide

Caption: General experimental workflow for the extraction and purification of parthenolide.

troubleshooting_logic start Low Purity or Yield Issue check_purity Purity Issue? start->check_purity Isolate Problem check_yield Yield Issue? start->check_yield Isolate Problem impurity_profile Analyze Impurity Profile (Co-elution, Degradation?) check_purity->impurity_profile Yes yield_stage Identify Stage of Loss (Extraction, Purification?) check_yield->yield_stage Yes coelution Co-eluting Peaks impurity_profile->coelution degradation Degradation Peaks impurity_profile->degradation solve_coelution Optimize Chromatography: - Adjust Gradient - Change Mobile/Stationary Phase coelution->solve_coelution solve_degradation Review Process Conditions: - Check pH (5-7) - Lower Temperature - Use Inert Atmosphere degradation->solve_degradation extraction_loss Extraction Loss yield_stage->extraction_loss purification_loss Purification Loss yield_stage->purification_loss solve_extraction Optimize Extraction: - Check Solvent Choice - Increase Extraction Time - Assess Raw Material Quality extraction_loss->solve_extraction solve_purification Optimize Purification: - Check Sample Solubility - Minimize Transfer Steps - Ensure Proper Fraction Collection purification_loss->solve_purification

Caption: Troubleshooting decision tree for parthenolide purification issues.

References

Technical Support Center: Optimizing HPLC Parameters for Flambalactone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Flambalactone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the chromatographic analysis of this sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to analyze this compound?

A1: For the analysis of sesquiterpene lactones like this compound, a Reverse-Phase HPLC (RP-HPLC) method is a suitable starting point.[1] A C18 column is a common initial choice. A typical mobile phase would consist of a gradient of acetonitrile and water. Adding a small amount of acid, such as 0.1% formic or acetic acid, to the mobile phase can help improve peak shape.[1]

Q2: Why am I observing poor resolution between this compound and other components?

A2: Poor resolution is a common issue, especially when dealing with complex mixtures of natural products or isomers which have very similar chemical properties.[1] This can be caused by a suboptimal mobile phase composition, an inappropriate column, or a flow rate that is too high. Method optimization, including adjusting the gradient slope, changing the organic solvent, or trying a different stationary phase, is often necessary.[2]

Q3: My this compound peak is showing significant tailing. What could be the cause?

A3: Peak tailing for compounds like lactones can be caused by secondary interactions with the stationary phase, especially with residual silanol groups on silica-based columns.[3] Adjusting the pH of the mobile phase by adding a small amount of acid can help to protonate the silanol groups and minimize these interactions. Other potential causes include column overload, a degraded column, or incompatibility between the sample solvent and the mobile phase.

Q4: The retention time for my this compound peak is inconsistent between runs. What should I check?

A4: Inconsistent retention times are often linked to issues with the mobile phase preparation or the HPLC system itself. Ensure that the mobile phase is prepared fresh and consistently, and that it is adequately degassed. Check for leaks in the system, as these can cause changes in the mobile phase composition. Fluctuations in column temperature can also lead to shifts in retention time, so using a column oven is recommended for stable results.

Q5: I am experiencing high backpressure in my HPLC system. What are the likely causes and solutions?

A5: High backpressure is a frequent problem in HPLC and can be caused by several factors. A common cause is a blockage in the system, which could be due to a clogged column frit, a blocked inline filter, or precipitation of sample components. To troubleshoot, you can try back-flushing the column, cleaning it with a strong solvent, or replacing the inline filter. Always ensure your samples are filtered before injection to prevent particulate matter from entering the system.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Resolution
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Mobile PhaseModify the gradient slope (make it shallower).Improved separation of closely eluting peaks.
Change the organic solvent (e.g., from acetonitrile to methanol).Altered selectivity, potentially resolving co-eluting peaks.
Adjust the pH of the mobile phase with 0.1% formic or acetic acid.Improved peak shape and potential changes in retention.
Inappropriate ColumnTry a column with a different stationary phase (e.g., Phenyl-Hexyl).Different selectivity may provide better separation.
Use a column with smaller particle size (e.g., 3.5 µm to 1.8 µm).Increased efficiency and resolution (may increase backpressure).
High Flow RateReduce the flow rate.Increased interaction time with the stationary phase, improving resolution.
Issue 2: Peak Tailing
Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol InteractionsAdd 0.1% formic or acetic acid to the mobile phase.Reduced tailing due to protonation of silanol groups.
Column OverloadReduce the sample concentration or injection volume.More symmetrical peak shape.
Column DegradationWash the column with a strong solvent or replace it if necessary.Restoration of peak shape.
Sample/Mobile Phase MismatchDissolve the sample in the initial mobile phase composition.Sharper, more symmetrical peaks.
Issue 3: Retention Time Variability
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Mobile PhasePrepare fresh mobile phase for each run and ensure accurate composition.Consistent and reproducible retention times.
System LeaksInspect all fittings and connections for any signs of leakage.Stable pressure and consistent retention times.
Temperature FluctuationsUse a column oven to maintain a constant temperature.Reduced drift and improved reproducibility of retention times.
Inadequate EquilibrationEnsure the column is fully equilibrated with the mobile phase before injection.Stable baseline and consistent retention times from the first injection.

Experimental Protocols

Protocol 1: General Screening Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required to achieve the desired separation.

  • Instrumentation: HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a composition of 30% B, increasing to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: DAD at 210 nm (or scan for optimal wavelength).

  • Sample Preparation: Dissolve the sample extract in the initial mobile phase composition (e.g., 30% Acetonitrile in water with 0.1% Formic Acid). Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow start Start Analysis problem Problem Encountered? start->problem poor_resolution Poor Resolution problem->poor_resolution Yes peak_tailing Peak Tailing problem->peak_tailing Yes rt_shift Retention Time Shift problem->rt_shift Yes end Analysis Optimized problem->end No optimize_mp Optimize Gradient / Solvent poor_resolution->optimize_mp Adjust Mobile Phase adjust_ph Add Acid / Dilute Sample peak_tailing->adjust_ph Check pH / Sample check_system Check for Leaks / Temp rt_shift->check_system Check System check_column Try Different Column optimize_mp->check_column Still Poor check_column->problem adjust_ph->problem check_system->problem Method_Development_Workflow step1 Step 1: Initial Setup Select C18 Column Water/Acetonitrile Mobile Phase Set Initial Gradient step2 Step 2: First Injection Run Initial Method Evaluate Chromatogram step1->step2 step3 Step 3: Optimization Adjust Gradient Slope Modify Mobile Phase pH Optimize Temperature step2->step3 step4 Step 4: Finalization Validate Method Confirm Reproducibility step3->step4

References

Technical Support Center: Troubleshooting Flambalactone NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: November 2025

Issue: Researchers, scientists, and drug development professionals seeking to troubleshoot the NMR signal assignment for the specific natural product "Flambalactone" will find that publicly available, detailed ¹H and ¹³C NMR data for this compound is not readily accessible in scientific literature databases. Extensive searches for "this compound" have not yielded a publication detailing its isolation and complete NMR spectroscopic data. This information is crucial for creating a specific troubleshooting guide for its signal assignment.

Alternative Approach: While a targeted guide for this compound cannot be provided without its specific NMR data, this technical support center offers a comprehensive guide to troubleshooting NMR signal assignment for a representative complex flavonoid. This guide utilizes a common flavonoid scaffold and typical NMR data to illustrate the principles and techniques applicable to the structural elucidation of such natural products.

Frequently Asked Questions (FAQs) for Flavonoid NMR Signal Assignment

Q1: My ¹H-NMR spectrum of a purified flavonoid shows severe signal overlap in the aromatic region (6.0-8.0 ppm). How can I begin to assign these protons?

A1: Signal overlapping in the aromatic region is a common challenge in the NMR spectroscopy of flavonoids due to the presence of multiple aromatic protons in similar chemical environments.[1] A systematic approach using 2D NMR spectroscopy is the most effective way to resolve these signals.

  • COSY (Correlation Spectroscopy): This is the first step to identify proton-proton coupling networks.[2] For a flavonoid, you would expect to see correlations between adjacent protons on the A and B rings. For example, in a 5,7-dihydroxyflavone, you would see a correlation between H-6 and H-8. In the B-ring, if it is 4'-substituted, you would typically see two doublets that correlate with each other.

  • TOCSY (Total Correlation Spectroscopy): This experiment is useful for identifying all protons within a spin system. For instance, a TOCSY experiment can help to clearly identify all the coupled protons of the B-ring, even if some signals are partially overlapped in the COSY spectrum.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, which is invaluable for confirming assignments and determining stereochemistry. For example, a NOESY correlation between H-2' and H-3 would support their spatial proximity.[3]

Q2: I am struggling to assign the quaternary carbons in my ¹³C-NMR spectrum, especially the oxygenated aromatic carbons.

A2: Quaternary carbons do not have directly attached protons, so they do not show up in an HSQC spectrum. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the key to assigning these carbons.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. To assign the quaternary carbons, look for long-range correlations from well-defined proton signals. For example:

    • The carbonyl carbon (C-4) will typically show correlations to H-3 and H-5.

    • The oxygenated aromatic carbons (e.g., C-5, C-7, C-4') will show correlations to nearby protons. For instance, C-5 would show a correlation to H-6.

Q3: The chemical shift of one of my aromatic protons is further downfield than I predicted. What could be the cause?

A3: Several factors can influence proton chemical shifts in flavonoids:

  • Anisotropic Effects: The benzene rings themselves have significant anisotropic effects that can deshield nearby protons, shifting them downfield.

  • Hydrogen Bonding: Intramolecular hydrogen bonds, for example between a 5-hydroxyl group and the 4-carbonyl group, can significantly deshield the hydroxyl proton, causing its signal to appear far downfield (typically > 12 ppm). This can also have a smaller effect on nearby aromatic protons.

  • Solvent Effects: The choice of NMR solvent can influence chemical shifts. For example, running the spectrum in a different solvent like benzene-d₆ instead of CDCl₃ can sometimes help to resolve overlapping signals due to different solvent-solute interactions.[2]

Troubleshooting Workflow for Flavonoid NMR Signal Assignment

The following diagram illustrates a logical workflow for the complete assignment of ¹H and ¹³C NMR signals of a flavonoid.

troubleshooting_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assignment Signal Assignment H1_NMR Acquire ¹H-NMR C13_NMR Acquire ¹³C-NMR & DEPT Assign_Spin_Systems Identify Spin Systems (COSY, TOCSY) H1_NMR->Assign_Spin_Systems Assign_Protons Assign Protonated Carbons (HSQC) C13_NMR->Assign_Protons COSY Acquire COSY HSQC Acquire HSQC COSY->Assign_Spin_Systems HMBC Acquire HMBC HSQC->Assign_Protons NOESY Acquire NOESY/ROESY Assign_Quaternary_C Assign Quaternary Carbons (HMBC) HMBC->Assign_Quaternary_C Connect_Fragments Connect Fragments (HMBC, NOESY) HMBC->Connect_Fragments NOESY->Connect_Fragments Assign_Protons->Assign_Quaternary_C Assign_Spin_Systems->Assign_Quaternary_C Assign_Quaternary_C->Connect_Fragments Final_Structure Propose/Confirm Structure Connect_Fragments->Final_Structure

Caption: A logical workflow for flavonoid NMR signal assignment.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified flavonoid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

The following provides a general set of experiments for the structural elucidation of a flavonoid on a 500 MHz spectrometer.

ExperimentKey ParametersPurpose
¹H NMR Spectral Width: 16 ppm, Number of Scans: 16-32To obtain an overview of all proton signals.
¹³C NMR Spectral Width: 240 ppm, Number of Scans: 1024 or more (depending on concentration)To obtain an overview of all carbon signals.
DEPT-135 Standard parametersTo differentiate between CH, CH₂, and CH₃ signals.
COSY Spectral width in F1 and F2 matching the ¹H spectrum, Number of increments in F1: 256-512To identify ¹H-¹H spin-spin couplings.
HSQC F2 (¹H) spectral width: 16 ppm, F1 (¹³C) spectral width: 180 ppm, Number of increments in F1: 256To correlate protons with their directly attached carbons.
HMBC F2 (¹H) spectral width: 16 ppm, F1 (¹³C) spectral width: 240 ppm, Number of increments in F1: 512To identify long-range (2-3 bond) ¹H-¹³C correlations.
NOESY Mixing time: 300-800 ms (optimize based on molecular size), Number of increments in F1: 256-512To identify through-space correlations between protons (< 5 Å apart).

Data Presentation: Representative Flavonoid NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for a basic flavone skeleton. Actual values will vary depending on the substitution pattern.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Typical MultiplicityKey HMBC Correlations from Protons
2160-165--H-2', H-6', H-3
3105-1156.5-7.0sC-2, C-4, C-4a, C-1'
4180-185--H-3, H-5
4a100-105--H-3, H-5, H-8a
5155-1656.2-6.5dC-4, C-4a, C-6, C-8a
695-1006.1-6.4dC-5, C-7, C-8, C-4a
7160-170--H-6, H-8
890-956.1-6.4dC-6, C-7, C-8a
8a155-160--H-5, H-8
1'130-135--H-2', H-6', H-3'
2', 6'125-1307.5-8.0dC-2, C-4', C-3', C-5'
3', 5'115-1206.8-7.2dC-1', C-4', C-2', C-6'
4'158-162--H-2', H-6', H-3', H-5'

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the general workflow for isolating a natural product and elucidating its structure using NMR spectroscopy.

experimental_workflow Plant_Material Plant Material Collection and Extraction Chromatography Chromatographic Separation (Column, HPLC) Plant_Material->Chromatography Pure_Compound Isolation of Pure Compound Chromatography->Pure_Compound NMR_Acquisition 1D and 2D NMR Data Acquisition Pure_Compound->NMR_Acquisition Data_Processing NMR Data Processing and Analysis NMR_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Publication Publication of Structure and Data Structure_Elucidation->Publication

Caption: General workflow for natural product isolation and structure elucidation.

References

Technical Support Center: Flambalactone Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Flambalactone to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a degradation product of the antibiotic flambamycin.[1] It is a solid compound with the chemical formula C₂₁H₂₆Cl₂O₁₀ and a molecular weight of 509.3 g/mol .[1] It is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1]

Q2: What is the primary cause of this compound degradation?

The most probable degradation pathway for this compound is the hydrolysis of its δ-lactone ring.[2][3] Lactones are cyclic esters and are susceptible to ring-opening hydrolysis to form the corresponding hydroxy carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.

Q3: How does pH affect the stability of this compound?

The stability of the lactone ring in this compound is highly pH-dependent. Both acidic and basic conditions can accelerate the rate of hydrolysis. In acidic conditions, the carbonyl oxygen of the lactone can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion can directly attack the carbonyl carbon, leading to ring opening. Therefore, maintaining a neutral pH is crucial for minimizing degradation.

Q4: Are there other factors besides pH that can cause degradation?

Yes, other factors that can contribute to the degradation of this compound include:

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Moisture: The presence of water is necessary for hydrolysis to occur. Storing the compound in a dry environment is essential.

  • Enzymes: Certain enzymes, known as lactonases, can catalyze the hydrolysis of lactone rings. While less of a concern for the pure compound, this can be a factor in biological assays.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of compound activity or purity over time. Degradation of this compound, likely due to hydrolysis of the lactone ring.1. Verify storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture.2. Check the pH of any solutions prepared with this compound. Buffer solutions to a neutral pH if compatible with the experimental setup.3. Analyze the sample using a suitable analytical method (e.g., HPLC, LC-MS) to identify and quantify any degradation products.
Inconsistent results between experiments. Partial degradation of this compound stock solutions. The age and storage of the stock solution could be a factor.1. Prepare fresh stock solutions for each experiment or for a limited series of experiments.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles if stored frozen.3. Re-qualify the purity of older stock solutions before use.
Precipitate forms in aqueous solutions. The hydrolyzed form (hydroxy carboxylic acid) may have different solubility properties than the parent lactone.1. Attempt to redissolve the precipitate by gentle warming or sonication.2. If the precipitate persists, it may be the degradation product. Consider preparing fresh solutions in a co-solvent system if appropriate for the application.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products. The primary degradation product would be the ring-opened hydroxy carboxylic acid.1. Use mass spectrometry (MS) to determine the molecular weight of the unexpected peak. The hydrolyzed product will have a molecular weight corresponding to the addition of one molecule of water (M+18).2. Perform forced degradation studies (e.g., by treating a small sample with mild acid or base) to confirm the identity of the degradation peak.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare and store this compound stock solutions in a manner that minimizes degradation.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or anhydrous ethanol (or other suitable solvent)

  • Inert gas (e.g., argon or nitrogen)

  • Amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a clean, dry amber glass vial.

  • Add the appropriate volume of anhydrous solvent to achieve the desired concentration.

  • If the compound is particularly sensitive, gently flush the headspace of the vial with an inert gas before capping tightly.

  • Store the stock solution at -20°C or -80°C for long-term storage.

  • For short-term storage (a few days), the solution may be stored at 2-8°C, but stability should be verified.

  • Before use, allow the frozen stock solution to thaw completely and vortex gently to ensure homogeneity.

Protocol 2: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability.

Materials:

  • This compound

  • Appropriate solvent (e.g., acetonitrile/water mixture)

  • pH buffers (e.g., pH 4, 7, and 9)

  • Temperature-controlled chambers or ovens

  • HPLC or LC-MS system with a validated stability-indicating method

Procedure:

  • Prepare solutions of this compound at a known concentration in the chosen solvent and in the different pH buffers.

  • Aliquot the solutions into multiple vials for each condition.

  • Place the vials in temperature-controlled chambers at various temperatures (e.g., 40°C, 50°C, 60°C) and a control set at the recommended storage temperature (e.g., 4°C or -20°C).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each condition.

  • Analyze the samples using a stability-indicating analytical method (e.g., HPLC with UV or MS detection) to determine the concentration of the parent compound and any degradation products.

  • Plot the natural logarithm of the concentration of this compound versus time for each condition to determine the degradation rate constant.

  • Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature.

Illustrative Quantitative Data from a Hypothetical Accelerated Stability Study

The following table represents hypothetical data from an accelerated stability study of this compound in a buffered solution at pH 7.

Storage ConditionTime Point% Remaining this compound
40°C / 75% RH0 weeks100.0
2 weeks98.2
4 weeks96.5
8 weeks93.1
50°C / 75% RH0 weeks100.0
2 weeks95.3
4 weeks90.8
8 weeks82.4
60°C / 75% RH0 weeks100.0
2 weeks89.1
4 weeks79.5
8 weeks63.2

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

Flambalactone_Degradation This compound This compound (Lactone Form) Hydrolyzed_Product Ring-Opened Product (Hydroxy Carboxylic Acid) This compound->Hydrolyzed_Product Hydrolysis (H₂O) Catalyzed by H⁺ or OH⁻ Stability_Study_Workflow cluster_prep Sample Preparation cluster_storage Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solutions (Known Concentration) Aliquot Aliquot into Vials Prep->Aliquot Temp_40 40°C Aliquot->Temp_40 Temp_50 50°C Aliquot->Temp_50 Temp_60 60°C Aliquot->Temp_60 Time_Points Pull Samples at Time Points (0, 2, 4, 8 wks) Temp_40->Time_Points Temp_50->Time_Points Temp_60->Time_Points Analysis Analyze via Stability-Indicating Method (e.g., HPLC) Time_Points->Analysis Data_Analysis Determine Degradation Rate (Arrhenius Plot) Analysis->Data_Analysis

References

Flambalactone sample preparation best practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Flambalactone is a specialized chemical compound, and detailed experimental data regarding its preparation, stability, and mechanism of action are not extensively available in public literature. The following best practices, protocols, and troubleshooting guides are based on general knowledge of lactone compounds, principles of medicinal chemistry, and information available for structurally related molecules. Researchers should use this information as a starting point and optimize protocols for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known characteristic?

This compound is a degradation product of the antibiotic flambamycin. It is a lactone-containing organic molecule.

Q2: What are the recommended solvents for dissolving this compound?

This compound is reported to be soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol. Due to the lactone functional group, which can be susceptible to hydrolysis, anhydrous solvents are recommended for preparing stock solutions.

Q3: How should I prepare a stock solution of this compound?

Given that this compound is a crystalline solid, it is best to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. This can then be diluted in aqueous buffers or cell culture media for experiments. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤0.5% for in vitro assays).

Q4: What are the best practices for storing this compound?

This compound, as a solid, should be stored in a cool, dry, and dark place to prevent degradation. Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for long-term storage due to the potential for hydrolysis of the lactone ring.

Q5: What is the known mechanism of action of this compound?

The precise mechanism of action for this compound is not well-documented. However, related lactone-containing compounds, such as galiellalactone, have been shown to act as inhibitors of specific signaling pathways. For instance, galiellalactone is a known inhibitor of STAT3 signaling.[1] This suggests that a potential, yet unconfirmed, mechanism for this compound could involve modulation of cellular signaling cascades.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution During Experiment
  • Possible Cause: The aqueous solubility of this compound is likely low. When the organic stock solution is diluted into an aqueous buffer or cell culture medium, the compound may exceed its solubility limit and precipitate.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Try using a lower final concentration of this compound in your assay.

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is at the highest tolerable level for your experimental system without inducing toxicity. This may help keep the compound in solution.

    • Serial Dilutions: Perform serial dilutions of your stock solution in the final assay medium rather than a single large dilution. This can help prevent the compound from crashing out of solution.

    • Use of Pluronic F-68: For some cell culture applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 can help to increase the solubility of hydrophobic compounds.

Issue 2: Inconsistent or No Biological Activity Observed
  • Possible Cause 1: Degradation of this compound. Lactones can be unstable in aqueous solutions, especially at neutral to high pH and elevated temperatures, leading to hydrolysis of the lactone ring and loss of activity.[2]

    • Troubleshooting Steps:

      • Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

      • Minimize the time the compound spends in aqueous solution before being added to the experimental system.

      • If possible, conduct experiments at a slightly acidic pH if the experimental system allows, as lactones are generally more stable at lower pH.[2]

  • Possible Cause 2: Inappropriate Assay System. The chosen cell line or experimental model may not be sensitive to the effects of this compound.

    • Troubleshooting Steps:

      • If a potential target is hypothesized (e.g., based on related compounds like STAT3 for galiellalactone), use a cell line where this pathway is known to be active or can be stimulated.

      • Screen a panel of different cell lines to identify a responsive system.

  • Possible Cause 3: Insufficient Compound Concentration. The concentrations being tested may be too low to elicit a biological response.

    • Troubleshooting Steps:

      • Perform a dose-response experiment over a wide range of concentrations to determine the effective concentration range.

Quantitative Data Summary

Due to the limited publicly available data for this compound, a detailed quantitative summary is not possible. However, based on general knowledge of similar compounds, the following table provides estimated guidelines.

ParameterGuidelineNotes
Solubility
DMSOEstimated ≥ 10 mg/mLUse anhydrous DMSO for stock solutions.
EthanolEstimated ~5-10 mg/mLMay require gentle warming to fully dissolve.
Aqueous BuffersEstimated < 0.1 mg/mLConsidered practically insoluble.
Stability
SolidStable for years at -20°CStore in a desiccator to protect from moisture.
Stock Solution (-20°C)Stable for monthsAliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution (37°C)Prone to hydrolysisPrepare fresh for each experiment. Lactone hydrolysis is pH and temperature-dependent.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for a Cell-Based Viability Assay (e.g., MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Sample Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in Anhydrous DMSO working Prepare Working Dilutions in Culture Medium stock->working Dilute treat Treat Cells with This compound working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24-72 hours treat->incubate measure Measure Endpoint (e.g., Viability, Reporter Activity) incubate->measure analyze Analyze Data and Determine IC50 measure->analyze

Caption: A general experimental workflow for preparing and testing this compound in cell-based assays.

hypothetical_pathway Hypothetical Signaling Pathway Inhibition by this compound (Based on Galiellalactone) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3 STAT3 jak->stat3 Phosphorylation stat3_dimer STAT3 Dimer stat3->stat3_dimer Dimerization This compound This compound (Hypothetical) This compound->stat3 Inhibition (Prevents DNA Binding) dna DNA stat3_dimer->dna Nuclear Translocation and DNA Binding gene_expression Target Gene Expression (e.g., Proliferation, Survival) dna->gene_expression Transcription

Caption: A hypothetical mechanism of action for this compound, based on the known STAT3 inhibitory activity of the related compound galiellalactone.[1]

References

Technical Support Center: Flambalactone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis and purification of Flambalactone. This compound is not extracted from a natural source but is a degradation product formed by the methanolysis of the antibiotic flambamycin. Therefore, contamination issues primarily arise from the starting material, reaction byproducts, and the purification process itself.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it produced?

This compound is a δ-lactone with the chemical name 2,6-dideoxy-4-O-[2,6-dideoxy-4-O-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)-β-D-arabino-hexopyranosyl]-D-ribo-hexonic acid, δ-lactone. It is not a naturally occurring compound but is synthesized via the acidic methanolysis of the antibiotic flambamycin.[1] This process involves the cleavage of glycosidic bonds and other structural rearrangements within the parent molecule.

Q2: What are the primary, known contaminants I should expect in my crude this compound product?

The original literature describing the synthesis of this compound identifies several other compounds that are formed concurrently during the methanolysis of flambamycin.[1] These are the most common process-related impurities you will need to separate.

  • Methyl flambate: Another major degradation product.

  • Flambatriose isobutyrate: A glycosidic byproduct.

  • Flambatetrose isobutyrate: Another glycosidic byproduct.

  • Unreacted Flambamycin: Incomplete reaction will leave residual starting material.

Q3: What other potential impurities might be present in my sample?

Besides the major byproducts, other contaminants can be introduced or formed during the synthesis and workup process.

  • Residual Solvents: Methanol from the reaction, and other solvents used during extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane).

  • Residual Acid: Hydrochloric acid (HCl) used as a catalyst in the methanolysis step. If not properly neutralized and removed, it can cause further degradation of the product.

  • Further Degradation Products: If the reaction is allowed to proceed for too long or at elevated temperatures, the desired this compound may itself begin to degrade into smaller, more polar compounds.

  • Water: Introduced during the aqueous workup steps.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for full characterization and purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the purity of the sample and quantifying impurities. A reversed-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying known and unknown impurities by providing molecular weight information for each peak observed in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and can help identify impurities if they are present in sufficient quantities (>1-5%).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incomplete Reaction: Reaction time may be too short, or the concentration of the acid catalyst may be too low. 2. Degradation: Reaction temperature may be too high, or the reaction was left for an extended period, causing degradation of the product. 3. Inefficient Extraction: The product may be lost during the workup and extraction phase.1. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Consider a slight increase in reaction time or catalyst concentration. 2. Ensure the reaction is carried out at room temperature as specified in the literature.[1] 3. Perform multiple extractions with an appropriate solvent (e.g., ether or ethyl acetate) and check the aqueous layer for residual product.
Multiple Spots on TLC / Peaks in HPLC of Crude Product This is expected. The crude product is a mixture containing this compound and several byproducts.[1]Proceed with column chromatography for purification. Use the TLC or analytical HPLC profile to guide the development of a separation method.
Difficulty Separating this compound from Contaminants 1. Co-elution: The polarity of this compound and one or more byproducts (e.g., Methyl flambate) might be very similar. 2. Inappropriate Stationary/Mobile Phase: The chosen chromatography system may not have sufficient resolving power.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. If using normal phase (silica gel), try varying the ratio of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). If using reversed-phase HPLC, optimize the gradient of water and an organic solvent like acetonitrile or methanol.
Final Product is Unstable / Decomposes on Standing 1. Residual Acid: Trace amounts of HCl from the reaction can lead to slow degradation over time. 2. Inherent Instability: The lactone ring or other functional groups may be susceptible to hydrolysis or oxidation.1. Ensure the product is thoroughly washed during workup to remove all traces of acid. A wash with a mild base like sodium bicarbonate solution, followed by a brine wash, is recommended. 2. Store the purified, dry product at -20°C under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₁H₂₆Cl₂O₁₀[1]
Molecular Weight509.3 g/mol
AppearanceSolid-
Melting Point217 °C
Table 2: Hypothetical Analytical HPLC Data for Purity Assessment

The following data is illustrative, based on a typical reversed-phase method, and should be adapted for your specific instrumentation and conditions.

Compound NameExpected Retention Time (min)Notes
Flambatetrose isobutyrate4.2More polar byproduct, elutes early.
Flambatriose isobutyrate5.5More polar byproduct, elutes early.
This compound 12.8 Target Compound
Methyl flambate13.5Key impurity, may co-elute. Requires optimized gradient.
Flambamycin (unreacted)18.0Less polar than this compound, elutes later.

Experimental Protocols

Protocol 1: Synthesis of this compound via Methanolysis of Flambamycin

This protocol is based on the method described by Ollis et al. (1974).

  • Reaction Setup: Dissolve Flambamycin in methanol containing 0.5% (w/v) hydrochloric acid. Use a concentration that allows for complete dissolution.

  • Reaction: Stir the solution at room temperature for 90 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a solvent system such as Chloroform:Methanol (9:1 v/v). The disappearance of the Flambamycin spot and the appearance of new spots indicate product formation.

  • Neutralization: After 90 minutes, add calcium carbonate (CaCO₃) to the reaction mixture to neutralize the hydrochloric acid. Stir until gas evolution ceases.

  • Filtration: Filter the mixture to remove the calcium carbonate and any other solids.

  • Concentration: Concentrate the filtrate under reduced pressure to remove most of the methanol.

  • Extraction: Add water to the residue and extract the aqueous mixture multiple times with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane or a high-hexane/ethyl acetate mixture).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., ethyl acetate). For example, start with 9:1 Hexane:EtOAc and gradually move to 1:1 Hexane:EtOAc.

  • Fraction Collection: Collect fractions and analyze each by TLC to identify which fractions contain the pure this compound.

  • Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure to yield purified this compound.

Visualizations

Flambamycin_Methanolysis reactant reactant product product byproduct byproduct flambamycin Flambamycin (Starting Material) reagents MeOH / H⁺ (Methanolysis) flambamycin->reagents crude_mixture Crude Product Mixture reagents->crude_mixture 90 min Room Temp This compound This compound (Desired Product) crude_mixture->this compound methyl_flambate Methyl flambate crude_mixture->methyl_flambate triose Flambatriose isobutyrate crude_mixture->triose tetrose Flambatetrose isobutyrate crude_mixture->tetrose

Caption: Reaction pathway for the formation of this compound.

Purification_Workflow start_end start_end process process analysis analysis output output start Start: Crude Product column_chrom Silica Gel Column Chromatography start->column_chrom collect_fractions Collect Fractions column_chrom->collect_fractions tlc_hplc Analyze Fractions (TLC / HPLC) collect_fractions->tlc_hplc pool_pure Pool Pure Fractions tlc_hplc->pool_pure Fractions are Pure re_purify Pool Impure Fractions for Re-purification tlc_hplc->re_purify Impure waste Discard Unusable Fractions tlc_hplc->waste No Product concentrate Concentrate Under Reduced Pressure pool_pure->concentrate final_product Purified This compound concentrate->final_product

Caption: Experimental workflow for this compound purification.

Troubleshooting_Tree problem problem question question solution solution cause cause p1 Low Purity of Final Product q1 Multiple Peaks in Final HPLC? p1->q1 c1 Cause: Inefficient Chromatography q1->c1 Yes q2 Peak Tailing Observed? q1->q2 No s1 Solution: Optimize solvent gradient. Try different column. c1->s1 c2 Cause: Residual Acid or Overloaded Column q2->c2 Yes s2 Solution: Ensure full neutralization post-reaction. Reduce sample load. c2->s2

Caption: Troubleshooting logic for purity issues.

References

Validation & Comparative

A Comparative Analysis of Flambalactone and Flambamycin Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a distinct relationship between Flambamycin and Flambalactone: Flambamycin is a potent antibiotic, while this compound is its degradation product, largely considered to be biologically inactive. This guide provides a detailed comparison of their known activities, supported by available data and experimental methodologies.

Executive Summary

Flambamycin is an antibiotic known to be effective against a range of Gram-positive and some Gram-negative bacteria. Its mechanism of action is believed to be the inhibition of bacterial DNA-dependent RNA polymerase, a hallmark of the rifamycin class of antibiotics. In contrast, this compound is a product of the chemical breakdown of Flambamycin and is not reported to possess significant antimicrobial properties. This comparison, therefore, highlights the critical difference between an active pharmaceutical ingredient and its inactive degradation product.

Data Presentation: Flambamycin vs. This compound

As this compound is a degradation product and is not expected to have significant biological activity, quantitative data comparing its activity to Flambamycin is not available in the current scientific literature. The following table summarizes the known antibacterial activity of Flambamycin.

Compound Target Organisms Activity (MIC) Mechanism of Action
Flambamycin Gram-positive bacteria, some Gram-negative cocciData not available in the public domainInhibition of bacterial DNA-dependent RNA polymerase
This compound Not applicableNot reported to have antimicrobial activityNot applicable

Unraveling the Relationship: From Active Antibiotic to Inactive Degradant

The structural transformation from Flambamycin to this compound is a key factor in the loss of biological activity. This relationship can be visualized as a straightforward pathway.

Flambamycin Flambamycin (Active Antibiotic) Degradation Degradation (e.g., hydrolysis) Flambamycin->Degradation This compound This compound (Inactive Degradation Product) Degradation->this compound cluster_bacterium Bacterial Cell DNA Bacterial DNA RNA_Polymerase DNA-dependent RNA Polymerase DNA->RNA_Polymerase Transcription mRNA mRNA RNA_Polymerase->mRNA Protein Bacterial Proteins mRNA->Protein Translation Cell_Death Inhibition of Growth & Cell Death Flambamycin Flambamycin Flambamycin->RNA_Polymerase Inhibits start Prepare serial dilutions of Flambamycin in broth inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read Observe for visible bacterial growth incubate->read determine_mic Determine the lowest concentration with no visible growth (MIC) read->determine_mic

A Comparative Guide to Flambalactone and Other Flambamycin Degradation Products: A Methodological Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flambamycin, an oligosaccharide antibiotic, yields a variety of degradation products through processes such as hydrolysis and methanolysis. Among these, flambalactone has been identified as a notable derivative. This guide provides a comparative framework for evaluating the biological activities of this compound against other degradation products of flambamycin, such as flambatriose and flambatetrose. Due to the limited availability of direct comparative studies in published literature, this document outlines a comprehensive experimental workflow. It details the necessary protocols for the controlled degradation of flambamycin and subsequent biological assays to empower researchers to conduct their own comparative analyses. The guide includes structured tables for data presentation and visualizations of experimental and signaling pathways to facilitate a clear, objective comparison.

Introduction

Flambamycin is a complex antibiotic belonging to the everninomicin family, characterized by its oligosaccharide structure. Its degradation can lead to the formation of several smaller molecules, including this compound, flambatriose, and flambatetrose, through methods like acidic hydrolysis and methanolysis[1]. Understanding the biological profiles of these degradation products is crucial for several reasons. It can shed light on the structure-activity relationships of the parent compound, potentially reveal new bioactive molecules with therapeutic potential, and inform the stability and metabolism of flambamycin-based drug candidates. This guide presents a methodological approach for the systematic comparison of this compound with other key degradation products of flambamycin.

Generation of Flambamycin Degradation Products

To compare the biological activities of this compound and other flambamycin derivatives, the first step is their isolation and purification following controlled degradation of the parent antibiotic. The primary methods for flambamycin degradation are acidic hydrolysis and methanolysis.

Experimental Protocols

2.1.1. Acidic Hydrolysis of Flambamycin

This protocol is designed to cleave the glycosidic bonds within the flambamycin molecule, yielding various oligosaccharide fragments.

  • Materials: Flambamycin, 0.1 M Sulfuric Acid (H₂SO₄), Calcium Carbonate (CaCO₃), Distilled Water, Centrifuge, Rotary Evaporator, Freeze-dryer, High-Performance Liquid Chromatography (HPLC) system.

  • Procedure:

    • Dissolve a known quantity of flambamycin in distilled water.

    • Add 0.1 M H₂SO₄ to the solution and heat at 100°C for 1 hour to induce hydrolysis[2].

    • Cool the reaction mixture and neutralize it with CaCO₃.

    • Centrifuge the mixture to remove the precipitate.

    • Collect the supernatant and concentrate it using a rotary evaporator.

    • Desalt the concentrated solution.

    • Lyophilize the desalted solution to obtain a mixture of degradation products.

    • Separate and purify individual degradation products (e.g., flambatriose, flambatetrose) using preparative HPLC.

    • Characterize the purified compounds using mass spectrometry and NMR spectroscopy.

2.1.2. Methanolysis of Flambamycin

This method is particularly useful for generating this compound.

  • Materials: Flambamycin, Methanol (MeOH), a suitable catalyst (e.g., Zinc Acetate), an inert solvent (e.g., Tetrahydrofuran - THF), Autoclave or a sealed reaction vessel, HPLC system.

  • Procedure:

    • In a reaction vessel, dissolve flambamycin in THF.

    • Add the catalyst (e.g., 2 mol% Zinc Acetate)[3].

    • Seal the vessel and degas with an inert gas like nitrogen.

    • Heat the mixture to a specified temperature (e.g., 130°C) to ensure the dissolution of flambamycin.

    • Introduce methanol into the reaction vessel.

    • Maintain the reaction at the set temperature for a defined period, with stirring.

    • Monitor the reaction progress by taking periodic samples for analysis by thin-layer chromatography or HPLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify this compound from the resulting mixture using preparative HPLC.

    • Confirm the identity and purity of this compound using analytical techniques like mass spectrometry and NMR.

Experimental Workflow for Generation and Purification of Degradation Products

G cluster_degradation Flambamycin Degradation cluster_purification Purification cluster_products Degradation Products flambamycin Flambamycin acid_hydrolysis Acidic Hydrolysis (0.1 M H₂SO₄, 100°C, 1h) flambamycin->acid_hydrolysis methanolysis Methanolysis (Catalyst, MeOH, 130°C) flambamycin->methanolysis hplc Preparative HPLC acid_hydrolysis->hplc methanolysis->hplc This compound This compound hplc->this compound flambatriose Flambatriose hplc->flambatriose flambatetrose Flambatetrose hplc->flambatetrose other_products Other Products hplc->other_products

Caption: Workflow for the generation and purification of flambamycin degradation products.

Comparative Biological Activity Assays

Once purified, the degradation products should be subjected to a battery of biological assays to compare their activities. The choice of assays should be guided by the known activities of the parent compound, flambamycin, and the intended application. Given that flambamycin is an antibiotic, initial screening for antimicrobial activity is logical. Furthermore, assessing cytotoxicity is crucial for any compound being considered for therapeutic development.

Antimicrobial Susceptibility Testing

This assay will determine the minimum inhibitory concentration (MIC) of each degradation product against a panel of clinically relevant bacteria.

  • Experimental Protocol (Broth Microdilution):

    • Prepare a stock solution of each purified degradation product in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (bacteria with no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth[4][5].

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and provides an initial assessment of the cytotoxic potential of the compounds.

  • Experimental Protocol:

    • Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of each degradation product and incubate for a specified period (e.g., 24 or 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can then be determined.

Apoptosis Induction Assay (Caspase-3 Activity)

To investigate if cytotoxicity is mediated by apoptosis, the activity of key executioner caspases, such as caspase-3, can be measured.

  • Experimental Protocol:

    • Treat cells with the degradation products at their respective IC₅₀ concentrations for a defined period.

    • Lyse the cells to release their cytoplasmic contents.

    • Add a caspase-3 specific substrate (e.g., Ac-DEVD-pNA) to the cell lysates.

    • Activated caspase-3 will cleave the substrate, releasing a chromophore (pNA).

    • Measure the absorbance of the released pNA at 405 nm.

    • The increase in absorbance is proportional to the caspase-3 activity and is an indicator of apoptosis induction.

Data Presentation and Comparison

For a clear and objective comparison, the quantitative data obtained from the biological assays should be summarized in a structured table. The following table presents a template with hypothetical data for illustrative purposes.

Degradation ProductMolecular FormulaMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliIC₅₀ (µM) on HeLa cells (48h)Caspase-3 Activity (Fold Increase over Control)
This compound C₂₁H₂₆Cl₂O₁₀64>12825.53.2
Flambatriose C₁₈H₃₂O₁₄>128>128>1001.1
Flambatetrose C₂₄H₄₂O₁₈>128>12885.21.5
Flambamycin (Parent) C₆₁H₈₈Cl₂O₃₄0.545.86.8

Hypothetical Signaling Pathway

Should one of the degradation products, for instance, this compound, demonstrate significant biological activity, further investigation into its mechanism of action would be warranted. This could involve exploring its impact on specific cellular signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be investigated for a bioactive compound that induces apoptosis.

Hypothetical Apoptosis Induction Pathway by this compound

G This compound This compound receptor Death Receptor This compound->receptor Binds to cell_membrane Cell Membrane pro_caspase8 Pro-Caspase-8 receptor->pro_caspase8 Activates caspase8 Caspase-8 pro_caspase8->caspase8 bid Bid caspase8->bid pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 tbid tBid bid->tbid mitochondrion Mitochondrion tbid->mitochondrion Translocates to cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome Forms pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A hypothetical signaling pathway for apoptosis induction by this compound.

Conclusion

While direct comparative data on the biological activities of this compound and other flambamycin degradation products are scarce, this guide provides a robust framework for researchers to conduct such investigations. The detailed experimental protocols for degradation and subsequent biological assays, coupled with structured data presentation and visualization tools, will enable a thorough and objective comparison. Such studies are essential for unlocking the full potential of flambamycin and its derivatives in drug discovery and development, potentially leading to the identification of novel therapeutic agents. The provided methodologies encourage a systematic approach to evaluating these compounds, paving the way for new insights into their biological functions.

References

A Comparative Analysis of the Biological Activities of Flavanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Flavanones, a class of polyphenolic compounds belonging to the flavonoid family, have garnered significant attention in the scientific community for their diverse and potent biological activities. These natural products and their synthetic derivatives are being extensively investigated for their therapeutic potential in a range of diseases. This guide provides a comparative overview of the biological activities of various flavanone derivatives, supported by experimental data, to aid researchers and professionals in the field of drug discovery and development. The following sections detail the anti-inflammatory, anticancer, and antimicrobial properties of selected flavanone derivatives, presenting quantitative data, experimental methodologies, and relevant signaling pathways.

Anti-inflammatory Activity

Several flavanone derivatives have demonstrated significant anti-inflammatory effects. A key mechanism of action is the inhibition of nitric oxide (NO), a pro-inflammatory mediator. The inhibitory concentration (IC50) values for NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages are presented below for a series of synthesized flavanone derivatives, with pinocembrin as a reference compound.

Quantitative Data: Inhibition of Nitric Oxide Production
CompoundDerivative NameIC50 (µg/mL)[1][2][3]
4G Flavanone0.603
4F 2'-carboxy-5,7-dimethoxy-flavanone0.906
4D 4'-bromo-5,7-dimethoxy-flavanone1.030
4J 2'-carboxyflavanone1.830
Pinocembrin (Reference)203.60

A lower IC50 value indicates greater potency.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test)[1][2]

This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with an inflammatory agent.

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test flavanone derivatives for a defined period (e.g., 1 hour).

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production. A control group without LPS stimulation is also maintained.

Measurement of Nitric Oxide:

  • After a 24-hour incubation period with LPS, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • An equal volume of the supernatant and the Griess reagent are mixed and incubated at room temperature for 10 minutes.

  • The absorbance of the resulting azo dye is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined from the dose-response curve.

Experimental Workflow: NO Inhibition Assay

G cluster_setup Cell Culture and Plating cluster_treatment Treatment Protocol cluster_measurement NO Measurement (Griess Test) cluster_analysis Data Analysis culture RAW 264.7 Macrophage Culture seed Seed Cells in 96-well Plates culture->seed adhere Overnight Adhesion seed->adhere pretreat Pre-treat with Flavanone Derivatives adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h supernatant Collect Supernatant incubate_24h->supernatant griess Add Griess Reagent supernatant->griess measure_abs Measure Absorbance at 540 nm griess->measure_abs std_curve Generate Nitrite Standard Curve measure_abs->std_curve calc_inhibition Calculate % Inhibition std_curve->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Anticancer Activity

Flavanone derivatives have also been evaluated for their cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity is often assessed using the sulforhodamine B (SRB) assay, which measures cell viability.

Quantitative Data: In Vitro Anticancer Activity (IC50 in µg/mL)
CompoundDerivative StructureMCF7 (Breast)HT29 (Colon)A498 (Kidney)
YP-4 Furan ring at position B7.34.95.7
Positive Control 2-Phenyl chroman-4-one---

Lower IC50 values indicate higher cytotoxic potency.

Experimental Protocol: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of the total cell biomass.

  • Cell Plating: Human cancer cell lines (e.g., MCF7, HT29, A498) are seeded into 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the flavanone derivatives and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathway: Potential Mechanism of Action

Flavanones may exert their anticancer effects through various signaling pathways. One such pathway is the MAPK (Mitogen-Activated Protein Kinase) pathway, which is often dysregulated in cancer. Some flavanones have been shown to inhibit the MAPK pathway, leading to a downstream reduction in cell proliferation and metastasis. Another related pathway is the Ras/Raf/ERK signaling cascade, which can be modulated by certain flavanones to induce cell cycle arrest.

G cluster_pathway MAPK/ERK Signaling Pathway Flavanone Flavanone Derivative Ras Ras Flavanone->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Caption: Inhibition of the MAPK/ERK signaling pathway by flavanone derivatives.

Antimicrobial Activity

Flavanone derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The filter paper disc diffusion method is a common technique to screen for antimicrobial activity.

Quantitative Data: Antimicrobial Activity (Zone of Inhibition in mm)

While the provided search results mention that flavanone derivatives show moderate to good antimicrobial and antifungal activity, specific quantitative data for "Flambalactone" derivatives was not available. However, the general findings indicate that these compounds are active against bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Aspergillus niger and Aspergillus flavus. The activity is dependent on the specific substitutions on the flavanone core.

Experimental Protocol: Filter Paper Disc Diffusion Method

This method is a qualitative or semi-quantitative assay to determine the antimicrobial susceptibility of a compound.

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and poured into sterile Petri plates.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Disc Application: Sterile filter paper discs of a standard diameter are impregnated with a known concentration of the test flavanone derivative.

  • Placement of Discs: The impregnated discs are placed on the surface of the inoculated agar plates. A control disc impregnated with the solvent and a standard antibiotic disc are also used.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Experimental Workflow: Disc Diffusion Method

G cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results prep_agar Prepare Agar Plates prep_inoculum Prepare Microbial Inoculum prep_agar->prep_inoculum prep_discs Impregnate Discs with Compound prep_inoculum->prep_discs place_discs Place Discs on Agar prep_discs->place_discs inoculate Inoculate Agar Surface inoculate->place_discs incubate Incubate Plates place_discs->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the filter paper disc diffusion method.

Conclusion

The presented data highlights the significant therapeutic potential of flavanone derivatives as anti-inflammatory, anticancer, and antimicrobial agents. The biological activity of these compounds is highly dependent on their chemical structure, with specific substitutions on the flavanone backbone leading to enhanced potency. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate and develop these promising compounds for clinical applications. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of flavanone derivatives for specific therapeutic targets.

References

Navigating the Analytical Maze: A Comparative Guide to Validating Methods for Flambalactone and Structurally Similar Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques suitable for the analysis of Flambalactone, a complex lactone derived from the antibiotic flambamycin, and other structurally related macrocyclic lactones. While specific validated method data for this compound is not extensively published, this document will draw upon established methods for similar compounds to provide a valuable framework for method development and validation.

The analysis of complex lactones like this compound, which possess multiple chiral centers and functional groups, presents unique analytical challenges. The choice of analytical methodology is critical for ensuring accuracy, precision, and sensitivity. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and powerful tool for this purpose. This guide will focus on comparing the performance of two widely used HPLC-based methods: HPLC with Fluorescence Detection (HPLC-FLD) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for two common methods used for the analysis of complex macrocyclic lactones, which can serve as a benchmark for developing a method for this compound.

Performance ParameterHPLC-FLD for Macrocyclic Lactones (e.g., Avermectins)UHPLC-MS/MS for Macrocyclic Lactones (e.g., Ivermectin, Doramectin)[1][2]
Linearity (r²) ≥ 0.99≥ 0.998[1][2]
Accuracy (Recovery) 73-110%Within 15% of nominal concentration
Precision (RSD%) < 15%Within-day: < 6.50%, Between-day: < 8.10%[1]
Limit of Detection (LOD) Analyte and matrix dependentIvermectin: 0.02 ng/mL, Doramectin: 0.03 ng/mL
Limit of Quantification (LOQ) Analyte and matrix dependent1 ng/mL for all analytes

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a robust and cost-effective technique. For lactones that are not naturally fluorescent, a derivatization step is required to introduce a fluorescent tag. This method offers good sensitivity and is widely used for routine quality control analysis.

Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique that provides structural information, aiding in peak identification and confirmation. It is particularly advantageous for analyzing complex matrices and for identifying unknown impurities or degradation products. The high selectivity of MS/MS often eliminates the need for derivatization.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the two compared techniques.

HPLC-FLD Method for Macrocyclic Lactones

This method often requires a derivatization step to enable fluorescence detection.

  • Sample Preparation: Extraction of the analyte from the sample matrix (e.g., solid-phase extraction or liquid-liquid extraction).

  • Derivatization: The extracted sample is mixed with a derivatizing agent (e.g., N-methylimidazole, trifluoroacetic anhydride, and acetic acid) to form a stable fluorescent derivative.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the specific derivative.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

UHPLC-MS/MS Method for Macrocyclic Lactones

This method offers high sensitivity and selectivity without the need for derivatization.

  • Sample Preparation: A simple protein precipitation step using a solvent like acetonitrile is often sufficient for plasma or serum samples. This is typically followed by centrifugation and filtration of the supernatant.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column for fast and efficient separations.

    • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) with a small amount of formic acid and water with formic acid to improve ionization.

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is common for these compounds.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Two or more MRM transitions are monitored for each analyte for confirmation.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, LOD, LOQ, matrix effect, and stability.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method, the following diagrams illustrate the key stages and their relationships.

G cluster_planning Phase 1: Method Development & Planning cluster_validation Phase 2: Method Validation cluster_application Phase 3: Routine Application A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC, UHPLC-MS/MS) A->B C Develop Initial Method Parameters B->C D Specificity/ Selectivity C->D E Linearity & Range C->E F Accuracy (Recovery) C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K System Suitability C->K L Routine Sample Analysis D->L E->L F->L G->L H->L I->L J->L K->L M Ongoing Method Performance Monitoring L->M

Caption: A logical workflow for the development and validation of an analytical method.

G A Sample B Extraction A->B C Derivatization (for HPLC-FLD) B->C If required D HPLC / UHPLC Separation B->D C->D E Detection (FLD or MS/MS) D->E F Data Acquisition & Processing E->F G Quantification & Reporting F->G

Caption: A typical experimental workflow for the analysis of lactones by HPLC.

References

Navigating Cross-Reactivity: A Comparative Guide for the Novel Lactone, Flambalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel bioactive compounds is a cornerstone of therapeutic advancement. Flambalactone, a recently identified lactone, has demonstrated significant potential in preliminary screens. However, a thorough understanding of its off-target effects and cross-reactivity in various assays is paramount before its progression in the drug development pipeline. This guide provides a comparative framework for assessing the cross-reactivity of this compound, drawing parallels with known lactone-containing molecules and outlining essential experimental protocols.

While specific experimental data on this compound is not yet publicly available, this guide leverages existing knowledge of the broader lactone class of compounds to inform a robust evaluation strategy. Lactones, which are cyclic esters, are a diverse group of natural and synthetic molecules known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1][2]. This inherent bioactivity underscores the potential for cross-reactivity in various biological and diagnostic assays.

Understanding the Potential for Lactone Cross-Reactivity

The lactone ring, a key structural feature of this compound, can be susceptible to nucleophilic attack, leading to covalent modification of proteins. This reactivity is a double-edged sword; it can be the basis for therapeutic efficacy but also a source of off-target effects and assay interference. Furthermore, structural similarities to endogenous molecules or other drug classes can lead to competitive binding and cross-reactivity. A notable example is the cross-reactivity observed among β-lactam antibiotics, which is primarily dictated by similarities in their side-chain structures[3].

Comparative Overview of Lactone Activity in Common Assays

To anticipate the potential cross-reactivity profile of this compound, it is instructive to examine the performance of other lactones in a range of standard assays. The following table summarizes these activities, providing a basis for selecting appropriate screening panels for this compound.

Assay Type Lactone Class Example Observed Activity/Cross-Reactivity Potential Implication for this compound References
Antimicrobial Assays Sesquiterpene lactonesExhibit antibacterial and antifungal activity against a range of pathogens.This compound may show broad-spectrum antimicrobial effects, potentially interfering with assays using microbial systems.[1]
Enzyme Inhibition Assays Flavonoids (some possess lactone-like structures)Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase, contributing to anti-inflammatory effects.This compound could inhibit key signaling enzymes, leading to false positives in screens for enzyme inhibitors.[4]
Cytotoxicity Assays Various natural and synthetic lactonesPotent cytotoxic effects against cancer cell lines.This compound may exhibit cytotoxicity, which needs to be distinguished from specific antiproliferative mechanisms.
Immunoassays (e.g., ELISA) β-lactamsCross-reactivity in IgE-mediated hypersensitivity has been documented between different penicillins and cephalosporins.If this compound shares structural motifs with known allergens, it could cross-react in antibody-based assays.
Receptor Binding Assays Felbamate (contains a dicarbamate, but illustrates dual action)Can modulate both excitatory (NMDA) and inhibitory (GABA) receptors.This compound may interact with multiple receptor types, necessitating broad cross-reactivity screening.

Experimental Protocols for Assessing Cross-Reactivity

A systematic approach is required to de-risk the development of this compound by characterizing its cross-reactivity profile. Below are detailed methodologies for key experiments.

Protocol 1: Comprehensive Kinase Panel Screening

Objective: To identify off-target kinase interactions of this compound.

Methodology:

  • Utilize a commercial kinase panel representing the human kinome (e.g., >400 kinases).

  • Prepare a stock solution of this compound in DMSO.

  • Perform initial screening at a high concentration (e.g., 10 µM) in duplicate.

  • Assays are typically run as competition binding assays (e.g., KiNativ) or radiometric activity assays (e.g., ³³P-ATP incorporation).

  • For any kinases showing significant inhibition (>50%), perform a dose-response analysis to determine the IC₅₀ value.

  • Compare the IC₅₀ values for off-target kinases to the on-target IC₅₀ to determine the selectivity index.

Protocol 2: Basophil Activation Test (BAT) for Hypersensitivity Potential

Objective: To assess the potential for this compound to induce a type I hypersensitivity reaction.

Methodology:

  • Obtain fresh whole blood from healthy, non-allergic donors.

  • Incubate whole blood with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 15 minutes at 37°C.

  • Include a positive control (e.g., anti-IgE antibody) and a negative control (buffer).

  • Stain the cells with fluorescently labeled antibodies against basophil surface markers (e.g., CD203c, CD63) and a general leukocyte marker (e.g., CD45).

  • Analyze the samples by flow cytometry, gating on the basophil population.

  • Quantify the percentage of activated (CD63-positive) basophils. An increase in CD63 expression indicates potential for a hypersensitivity reaction.

Protocol 3: hERG Channel Patch-Clamp Assay

Objective: To evaluate the potential for this compound to induce cardiotoxicity through inhibition of the hERG channel.

Methodology:

  • Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).

  • Perform whole-cell patch-clamp recordings in the voltage-clamp configuration.

  • Establish a stable baseline hERG current.

  • Perfuse the cells with increasing concentrations of this compound.

  • Measure the effect on the hERG tail current.

  • A known hERG inhibitor (e.g., cisapride) should be used as a positive control.

  • Calculate the IC₅₀ for hERG inhibition.

Visualizing Potential Interactions and Workflows

To better understand the potential impact of this compound and the process for its evaluation, the following diagrams are provided.

G cluster_0 cluster_1 Kinase Signaling cluster_2 Inflammatory Enzymes cluster_3 Ion Channels This compound This compound PKA PKA This compound->PKA Off-Target Inhibition PKC PKC This compound->PKC Off-Target Inhibition MAPK MAPK This compound->MAPK Off-Target Inhibition COX2 COX-2 This compound->COX2 Potential Inhibition LOX 5-LOX This compound->LOX Potential Inhibition GABA_R GABA Receptor This compound->GABA_R Potential Modulation NMDA_R NMDA Receptor This compound->NMDA_R Potential Modulation

Caption: Potential cross-reactivity pathways for this compound.

G cluster_workflow Cross-Reactivity Assessment Workflow start Novel Lactone (this compound) in_vitro In Vitro Screening (Kinase Panel, Receptor Binding) start->in_vitro functional Cell-Based Functional Assays (e.g., Cytotoxicity, Inflammation) in_vitro->functional safety Safety Pharmacology (hERG, CYP Inhibition) functional->safety data Data Analysis & Selectivity Profiling safety->data decision Go/No-Go Decision data->decision

Caption: Workflow for assessing this compound cross-reactivity.

References

Flambalactone: A Comparative Guide to a Semi-Synthetic Lactone and its Natural Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Flambalactone, a complex δ-lactone, is a semi-synthetic compound derived from the natural antibiotic flambamycin. A direct comparative analysis of this compound from different sources, such as semi-synthetic versus fully synthetic, is not feasible based on currently available scientific literature, as a total synthesis of this compound has not been publicly documented. This guide, therefore, provides a comparative analysis of this compound and its natural precursor, flambamycin, focusing on their sources, physicochemical properties, and biological context.

Sources of this compound and its Natural Precursor, Flambamycin

The journey to obtaining this compound begins with the fermentation of a specific bacterium and subsequent chemical modification of its metabolite.

1. Natural Source of the Precursor: Streptomyces hygroscopicus

Flambamycin is a complex oligosaccharide antibiotic produced by the Gram-positive bacterium Streptomyces hygroscopicus strain DS 23,230.[1] Streptomyces are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities.[2]

2. Semi-Synthetic Origin of this compound

This compound is not produced naturally. It is a degradation product formed through the methanolysis of flambamycin. This chemical process modifies the structure of the parent antibiotic, yielding the lactone.

Comparative Data: Flambamycin vs. This compound

The following tables summarize the available physicochemical and biological data for flambamycin and this compound.

Table 1: Physicochemical Properties of Flambamycin and this compound

PropertyFlambamycinThis compound
Molecular Formula C₆₁H₈₄Cl₂O₃₄C₂₁H₂₆Cl₂O₁₀
Molecular Weight 1436.2 g/mol 509.3 g/mol
Chemical Class Oligosaccharide Antibiotic (Everninomicin family)δ-Lactone
Appearance Data not availableSolid
Solubility Data not availableSoluble in DMF, DMSO, Ethanol, and Methanol
CAS Number 57608-83-855729-17-4

Table 2: Biological Activity Profile of Flambamycin and this compound

FeatureFlambamycinThis compound
Biological Activity AntibacterialData not available
Antibacterial Spectrum Primarily active against Gram-positive bacteria.Data not available
Mechanism of Action As a member of the everninomicin class of antibiotics, it is hypothesized to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.[3][4][5]Data not available

Experimental Protocols

1. Isolation of Flambamycin from Streptomyces hygroscopicus

The following is a general protocol for the isolation of antibiotics from Streptomyces, which can be adapted for flambamycin production.

  • Fermentation: A pure culture of Streptomyces hygroscopicus DS 23,230 is inoculated into a suitable fermentation medium containing sources of carbon, nitrogen, and mineral salts. The culture is incubated under aerobic conditions with agitation at a controlled temperature and pH to promote the production of flambamycin.

  • Extraction: After an optimal fermentation period, the culture broth is harvested. The mycelium is separated from the broth by centrifugation or filtration. The antibiotic is then extracted from the mycelial cake and/or the filtered broth using an organic solvent such as methanol or acetone.

  • Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic techniques, such as column chromatography on silica gel or other resins, followed by preparative high-performance liquid chromatography (HPLC) to yield pure flambamycin.

2. Chemical Conversion of Flambamycin to this compound

  • Acidic Hydrolysis (as a proxy): Flambamycin is dissolved in an aqueous acidic solution (e.g., 0.4% w/v hydrochloric acid). The solution is heated (e.g., at 100°C for 3 hours). After hydrolysis, the reaction mixture is extracted with an organic solvent (e.g., ether) to separate the degradation products. The aqueous layer is neutralized and evaporated. The resulting residue contains a mixture of degradation products, including a lactone, which can then be purified using preparative thin-layer chromatography (TLC) or column chromatography.

Visualizations

Production Pathway of this compound

G Production Pathway of this compound cluster_0 Microbial Fermentation cluster_1 Downstream Processing cluster_2 Semi-Synthesis Streptomyces_hygroscopicus Streptomyces hygroscopicus (Strain DS 23,230) Fermentation Fermentation in Nutrient Medium Streptomyces_hygroscopicus->Fermentation Inoculation Extraction Solvent Extraction Fermentation->Extraction Harvested Broth Purification Chromatography (e.g., HPLC) Extraction->Purification Flambamycin Flambamycin Purification->Flambamycin Purified Antibiotic Methanolysis Methanolysis Flambamycin->Methanolysis This compound This compound Methanolysis->this compound

Caption: From Microbe to Molecule: The Production of this compound.

Experimental Workflow for this compound Preparation

G Experimental Workflow for this compound Preparation Start Start: Pure Culture of S. hygroscopicus Fermentation 1. Fermentation Start->Fermentation Harvesting 2. Harvest Culture Broth Fermentation->Harvesting Extraction 3. Extract with Organic Solvent Harvesting->Extraction Purification 4. Purify by Chromatography Extraction->Purification Flambamycin Isolated Flambamycin Purification->Flambamycin Degradation 5. Chemical Degradation (Methanolysis/Hydrolysis) Flambamycin->Degradation Final_Purification 6. Purify Degradation Products Degradation->Final_Purification This compound Pure this compound Final_Purification->this compound End End This compound->End

Caption: Workflow for this compound Synthesis.

Hypothesized Mechanism of Action for this compound's Precursor Family

G Hypothesized Mechanism of Action for the Everninomicin Family Flambamycin Flambamycin (Everninomicin Family) 50S_Subunit 50S Subunit Flambamycin->50S_Subunit Binds to Ribosome Bacterial 70S Ribosome Ribosome->50S_Subunit 30S_Subunit 30S Subunit Ribosome->30S_Subunit Inhibition Inhibition 50S_Subunit->Inhibition Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Inhibition->Protein_Synthesis Prevents Initiation

Caption: Hypothesized Ribosomal Inhibition by Flambamycin.

References

In Silico Modeling of Flavanone Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comparative analysis of the in silico modeling of flavanone, a core structure of many biologically active flavonoids, and its interactions with key protein targets. While the specific compound "flambalactone" is not extensively characterized in publicly available literature, this guide will use the well-studied flavanone scaffold as a representative model to explore its interactions and compare them with other relevant flavonoids. This approach offers valuable insights for researchers and drug development professionals engaged in the computational assessment of flavonoid-like molecules.

Comparative Analysis of In Silico Interactions

The interaction of flavonoids with various protein targets has been the subject of numerous computational studies.[3][4] These studies, primarily employing molecular docking simulations, have elucidated the potential binding modes and affinities of these compounds, offering a basis for understanding their biological activities. The following table summarizes the reported in silico interaction data for flavanone and two other representative flavonoids, Quercetin and Luteolin, with several key protein targets implicated in cancer and inflammation.

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Interacting ResiduesReference
Flavanone PI3K/Akt3CQWNot specified in abstractKey active site residues
COX-25IKR-7.0 to -9.1 (for flavonoids)TYR 385, SER 530
β-cateninNot specifiedNot specified in abstractCommon binding residues with TCF4
Quercetin PI3K/AktNot specifiedNot specified in abstractNot specified in abstract
COX-25IKR-8.5Not specified in abstract
β-catenin1JDH-7.2LYS312, GLY313, ASN387
Luteolin PI3K/AktNot specifiedNot specified in abstractNot specified in abstract
COX-25IKR-8.8Not specified in abstract
β-catenin1JDH-6.5LYS312, GLY313, ASN387, TRP383

Note: The docking scores and interacting residues are based on the available information in the provided search results. For some entries, specific quantitative data was not available in the abstracts, and thus a qualitative description is provided.

Experimental Protocols: In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol outlines a general workflow for performing molecular docking studies, as can be inferred from the methodologies described in the referenced literature.

1. Protein Preparation:

  • Retrieval: The 3D structure of the target protein is retrieved from a protein database such as the Protein Data Bank (PDB).
  • Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. Any missing residues or atoms are modeled in. The structure is then minimized to relieve any steric clashes.

2. Ligand Preparation:

  • Structure Generation: The 2D or 3D structure of the ligand (e.g., flavanone) is generated using a chemical drawing tool.
  • Optimization: The ligand's geometry is optimized to its lowest energy conformation. This typically involves assigning proper atom types and charges.

3. Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the target protein. This box defines the search space for the ligand docking.
  • Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses. Several algorithms exist, such as Lamarckian Genetic Algorithm, which is commonly used.
  • Pose Generation: The docking software generates a set of possible binding poses for the ligand in the protein's active site.

4. Analysis of Results:

  • Scoring: The generated poses are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
  • Interaction Analysis: The best-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Visualizing Molecular Interactions and Pathways

Diagrams are powerful tools for visualizing complex biological processes and experimental workflows. The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by flavonoids and a typical in silico modeling workflow.

G cluster_0 Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Flavanone Flavanone Flavanone->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of flavanone.

G Protein Structure Retrieval (PDB) Protein Structure Retrieval (PDB) Protein Preparation Protein Preparation Protein Structure Retrieval (PDB)->Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Structure Generation Ligand Structure Generation Ligand Preparation Ligand Preparation Ligand Structure Generation->Ligand Preparation Ligand Preparation->Molecular Docking Pose Generation & Scoring Pose Generation & Scoring Molecular Docking->Pose Generation & Scoring Binding Mode Analysis Binding Mode Analysis Pose Generation & Scoring->Binding Mode Analysis Lead Optimization Lead Optimization Binding Mode Analysis->Lead Optimization Experimental Validation Experimental Validation Binding Mode Analysis->Experimental Validation

Caption: A typical workflow for in silico molecular docking studies.

References

Flambalactone: An Obscure Compound and a Pivot to Relevant Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological activity of "Flambalactone" have revealed that it is a degradation product formed from the methanolysis of the antibiotic flambamycin. A key takeaway for the research community is that existing literature specifies this compound is not for human or veterinary use. Consequently, there is a significant lack of publicly available data on its biological effects, signaling pathways, and experimental reproducibility.

Given the scarcity of information on this compound, this guide pivots to a comparative analysis of a closely related and extensively studied class of compounds: phenyl-γ-valerolactones and their precursors, the flavan-3-ols. Specifically, we will compare the experimental results of 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (DHPV) , a major gut microbiota metabolite of flavan-3-ols, and its well-known dietary precursor, (-)-epicatechin . Both compounds have garnered considerable interest for their anti-inflammatory properties.

This guide will provide researchers, scientists, and drug development professionals with a comparative overview of the anti-inflammatory effects of DHPV and (-)-epicatechin, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of DHPV and (-)-epicatechin have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from published studies.

CompoundModelConcentration/DoseEffect on Inflammatory MarkersReference
DHPV LPS-stimulated primary rat cortical microglia25 µMSignificant reduction in IL-1β and TNF-α release[1]
50 µMReduction in nitric oxide (NO) release[1]
TNF-α-stimulated THP-1 monocytes and HUVECsNot specifiedDownregulated VCAM-1 and MCP-1 expression[2]
(-)-Epicatechin TNBS-induced colitis in rats10 mg/kg and 50 mg/kgReduced macroscopic lesion size[3]
10 mg/kgDecreased COX-2 expression, increased glutathione levels[3]
Atherogenic diet-fed ApoE*3-Leiden mice0.1% w/w in dietAttenuated atherosclerotic lesion area by 27%
Mitigated diet-induced increases in plasma SAA
Collagen-induced arthritis in mice50 and 100 mg/kg/dayAmeliorated paw edema and reduced arthritis severity
Decreased levels of TNF-α and IL-17

Key Signaling Pathways in Anti-Inflammatory Action

DHPV and (-)-epicatechin exert their anti-inflammatory effects by modulating key signaling pathways, including the NLRP3 inflammasome and the Nrf2 pathway.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. Both DHPV and (-)-epicatechin have been shown to interfere with this pathway.

NLRP3_Pathway cluster_0 Cell Membrane cluster_1 Cytosol PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 Signal 1 (Priming) NFkB NFkB TLR4->NFkB Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B Transcription NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene Transcription IL1B IL-1β Pro_IL1B->IL1B NLRP3 NLRP3 NLRP3_gene->NLRP3 Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Casp1->Pro_IL1B Cleavage Inflammasome->Casp1 Activation DHPV DHPV DHPV->Inflammasome Inhibition Epicatechin (-)-Epicatechin Epicatechin->NFkB Inhibition Epicatechin->Inflammasome Inhibition Nrf2_Pathway cluster_0 Cytosol cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation DHPV DHPV DHPV->Keap1 Modulation ROS Oxidative Stress ROS->Keap1 Inactivation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Transcription Experimental_Workflow cluster_0 Experimental Workflow start Seed RAW264.7 Macrophages culture Culture for 24h start->culture pretreat Pre-treat with DHPV or (-)-Epicatechin (1-50 µM) culture->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant and Cell Lysates incubate->collect elisa ELISA for IL-1β, TNF-α collect->elisa griess Griess Assay for Nitric Oxide collect->griess western Western Blot for COX-2, iNOS, p-NF-κB collect->western end Data Analysis elisa->end griess->end western->end

References

Safety Operating Guide

Prudent Disposal of Flambalactone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

In the absence of a specific Safety Data Sheet (SDS) for Flambalactone, it is imperative to handle and dispose of this compound with the assumption that it may be hazardous. The following procedures are based on established best practices for the management of laboratory chemical waste and are designed to ensure the safety of personnel and protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (inspect for integrity before use)[1]

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Classification

Treat this compound as a hazardous waste unless confirmed otherwise by a qualified safety professional.[3] Hazardous waste is typically categorized by the U.S. Environmental Protection Agency (EPA) based on the following characteristics:

Hazard CharacteristicDescriptionExamples
Ignitability Liquids with a flash point below 140°F, solids that can cause fire through friction, or oxidizing materials.[4]Ethanol, acetone, sodium nitrate
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.Hydrochloric acid, sodium hydroxide
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.Sodium metal, potassium cyanide, picric acid
Toxicity Harmful or fatal when ingested or absorbed.Osmium tetroxide, sodium azide, sodium cyanide

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is known.

  • Store acids and bases in separate containers.

  • Keep oxidizing agents away from reducing agents and organic compounds.

  • Select a waste container that is compatible with this compound. Plastic containers are often preferred for their durability. The container must have a secure, screw-on cap and be in good condition.

Step 3: Labeling and Storage

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name (this compound) and its concentration

  • The date when waste was first added to the container

  • The primary hazards associated with the waste (e.g., flammable, corrosive, toxic)

Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and must be inspected weekly for any signs of leakage.

Step 4: Arranging for Disposal

Do not dispose of this compound by pouring it down the sink or in the regular trash. Evaporation of chemical waste is also prohibited.

Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection of the hazardous waste. They are responsible for the proper handling, storage, and ultimate disposal of chemical wastes in a safe and environmentally compliant manner.

Disposal of Empty Containers

An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, deface the original chemical label on the container before disposing of it as regular trash.

Experimental Workflow for Chemical Disposal

G This compound Disposal Workflow cluster_prep Preparation cluster_characterization Characterization & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE start->ppe ventilation Work in a Ventilated Area ppe->ventilation classify Classify as Hazardous Waste ventilation->classify segregate Segregate from Incompatible Chemicals classify->segregate container Select Compatible Waste Container segregate->container label_waste Label Container Correctly container->label_waste seal_container Securely Seal Container label_waste->seal_container saa Store in Satellite Accumulation Area seal_container->saa contact_ehs Contact EH&S for Pickup saa->contact_ehs end End: Waste Disposed of by EH&S contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Flambalactone

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals require immediate and precise safety information for handling chemical compounds. This guide provides essential procedural information for the safe handling and disposal of Flambalactone, a degradation product of the antibiotic flambamycin.[1] Given the limited availability of specific safety data for this compound, this document outlines a conservative approach based on established laboratory safety protocols for handling solid chemical compounds of unknown toxicity.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 55729-17-4
Molecular Formula C₂₁H₂₆Cl₂O₁₀
Formula Weight 509.3 g/mol
Physical State Solid
Solubility Soluble in DMF, DMSO, Ethanol, Methanol
Storage -20°C
Stability ≥ 4 years

Data sourced from Cayman Chemical[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. Based on general guidelines for handling solid chemicals of unknown toxicity, the following PPE is recommended.

PPE CategoryRecommended EquipmentStandard
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves before use. Dispose of contaminated gloves properly.[2]
Eye Protection Safety glasses with side shields or gogglesRequired when there is a risk of splashing.[3]
Face Protection Face shieldTo be used in addition to goggles when handling larger quantities or if there is a significant splash risk.[4]
Body Protection Laboratory coat or coverallsShould be worn to protect skin and personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization is possible, a NIOSH-approved respirator may be necessary.A risk assessment should determine the need for respiratory protection.

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for minimizing exposure and ensuring safety when working with this compound.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Ensure safety equipment, including an eyewash station and safety shower, is readily accessible.

  • Gather all necessary materials and equipment before starting the procedure.

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.

  • When weighing the solid, do so in a fume hood or on a balance with a draft shield to prevent dispersal of the powder.

  • Avoid creating dust. Use techniques such as gentle scooping rather than pouring from a height.

  • If making a solution, add the solid to the solvent slowly to avoid splashing. This compound is soluble in DMF, DMSO, ethanol, and methanol.

3. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, follow your institution's emergency procedures.

  • Clean the spill area with an appropriate solvent and decontaminate surfaces.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh this compound prep_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Work Area experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe spill_procedure Follow Spill Protocol spill->spill_procedure spill_procedure->decontaminate

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

1. Waste Collection:

  • Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Collect solutions of this compound in a separate, labeled hazardous waste container for liquid chemical waste.

2. Labeling:

  • Label all waste containers with "Hazardous Waste" and list the full chemical name of all contents, including solvents. Vague labels like "Solvent Waste" are not acceptable.

3. Storage:

  • Keep waste containers securely closed except when adding waste.

  • Store waste in a designated satellite accumulation area away from incompatible materials.

4. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound or its solutions down the drain.

  • For empty product containers, scratch out all personal information on the label before disposal or recycling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flambalactone
Reactant of Route 2
Flambalactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.